D,L-Cystathionine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
MJMYLYUUBMQRFM-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |
Canonical SMILES |
C(CS)C(CC(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
D,L-Cystathionine-d4 in Modern Research: A Technical Guide for Accurate Quantification and Metabolic Insight
Introduction: The Critical Role of Isotopically Labeled Standards in Unraveling Metabolic Pathways
In the intricate landscape of metabolic research, the precise and accurate quantification of endogenous metabolites is paramount. This is particularly true for intermediates in critical biochemical pathways, such as cystathionine in the transsulfuration pathway. D,L-Cystathionine-d4, a stable isotope-labeled form of cystathionine, has emerged as an indispensable tool for researchers, primarily enabling the gold standard of analytical methodologies: stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical overview of the applications of this compound, with a focus on its principal role as an internal standard for robust quantification and a discussion of its theoretical, though less documented, applications in metabolic flux analysis and enzyme kinetics.
Cystathionine is a key intermediate in the transsulfuration pathway, which governs the interconversion of homocysteine and cysteine.[1][2] Dysregulation of this pathway is implicated in a range of inherited metabolic disorders, including homocystinuria and cystathioninuria, as well as complex diseases such as neuroblastoma and cardiovascular conditions.[3][4] Consequently, the ability to accurately measure cystathionine levels in biological matrices is of significant clinical and research importance.
Part 1: The Cornerstone Application: this compound as an Internal Standard for Quantitative Analysis
The most prevalent and well-established application of this compound in research is its use as an internal standard in stable isotope dilution mass spectrometry.[5] This technique is renowned for its high precision and accuracy, mitigating the matrix effects and variations in sample preparation and instrument response that can plague other quantitative methods.[6]
The Principle of Stable Isotope Dilution
Stable isotope dilution (SID) relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (in this case, this compound) to the biological sample at the earliest stage of sample preparation.[7] The deuterated standard is chemically identical to the endogenous, unlabeled cystathionine and therefore behaves identically during extraction, derivatization (if any), and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, the labeled and unlabeled compounds can be distinguished by the mass spectrometer.[8]
By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the concentration of the endogenous analyte can be calculated with high precision. This is because any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping the ratio constant.
Detailed Experimental Protocol: Quantification of Cystathionine in Human Plasma
The following protocol is a synthesized, best-practice methodology based on established principles for amino acid analysis by LC-MS/MS.[6][9][10]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
L-Cystathionine (for calibration standards)
-
Human Plasma (or other biological matrix)
-
Sulfosalicylic acid (SSA) or Acetonitrile (for protein precipitation)
-
Formic Acid (mobile phase additive)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Calibrated pipettes and appropriate labware
2. Preparation of Stock Solutions and Internal Standard Working Solution:
-
Prepare a stock solution of L-Cystathionine in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
From the this compound stock solution, prepare a working internal standard solution at a concentration appropriate for the expected range of endogenous cystathionine in the samples (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile or 50 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.[6][10]
-
Vortex thoroughly for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is used to separate cystathionine from other plasma components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cystathionine (unlabeled): The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment. These transitions need to be optimized for the specific instrument.
-
This compound (labeled): The precursor ion will be [M+4+H]+, and the product ion will be a corresponding deuterated fragment.
-
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous cystathionine and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios on the calibration curve.
| Parameter | Typical Value/Condition | Rationale |
| Sample Volume | 50-100 µL | Small volume requirement is advantageous for precious samples. |
| Protein Precipitation Agent | Acetonitrile or Sulfosalicylic Acid | Efficiently removes proteins that can interfere with the analysis.[6][10] |
| LC Column | Reversed-phase C18 | Provides good retention and separation of amino acids. |
| Ionization Mode | ESI Positive | Amino acids readily form positive ions in acidic mobile phases. |
| Detection Mode | MRM | Offers high selectivity and sensitivity for quantification. |
Applications in Clinical and Diagnostic Research
-
Inborn Errors of Metabolism: Accurate quantification of cystathionine is crucial for the diagnosis and monitoring of homocystinuria (due to cystathionine beta-synthase deficiency) and cystathioninuria (due to cystathionine gamma-lyase deficiency).[3][11] Elevated levels of cystathionine are a key diagnostic marker for these conditions.
-
Neuroblastoma Research: Studies have identified cystathionine as a potential biomarker for neuroblastoma, a common childhood cancer.[11] The use of this compound allows for the precise measurement of urinary or plasma cystathionine levels, aiding in diagnosis and risk stratification.
Part 2: Exploring the Frontiers: this compound in Metabolic Flux Analysis and Enzyme Kinetics
While the primary use of this compound is as an internal standard, its isotopic label suggests potential applications in tracing metabolic pathways and studying enzyme kinetics. However, it is important to note that the published literature providing concrete examples of these applications is sparse.
Metabolic Flux Analysis: A Theoretical Perspective
Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. This is often achieved by introducing a stable isotope-labeled substrate (a tracer) and tracking the incorporation of the label into downstream metabolites.[12]
In theory, this compound could be used as a tracer to study the flux from cystathionine to cysteine, catalyzed by cystathionine gamma-lyase (CGL). By administering this compound to cells or an organism and measuring the rate of appearance of labeled cysteine, one could potentially determine the activity of this part of the pathway.
However, in practice, researchers often prefer to use labeled precursors like L-[35S]methionine or labeled serine to trace the entire pathway from its origin.[12] This approach provides a more comprehensive view of the overall flux and regulation of the pathway. Introducing a labeled intermediate like cystathionine may not fully reflect the endogenous metabolic flux, as the uptake and intracellular concentration of the exogenous tracer would need to be carefully considered and may not mimic the in vivo generation of cystathionine from homocysteine and serine.
Enzyme Kinetics: A Potential but Uncommon Application
Enzyme kinetic studies typically involve measuring the rate of an enzyme-catalyzed reaction at varying substrate concentrations. While this compound could theoretically be used as a substrate for CGL to study its kinetics, the unlabeled L-cystathionine is readily available and serves this purpose well.[13]
The primary advantage of using an isotopically labeled substrate in enzyme kinetics is to facilitate the detection of the product, especially when the product is difficult to measure by other means. In the case of CGL, the product cysteine can be detected using various colorimetric or chromatographic methods. Therefore, the additional complexity and cost of using a deuterated substrate may not be justified for routine kinetic assays.
Conclusion: A Vital Tool for Precision in Metabolic Research
This compound is a powerful and essential tool for researchers in the field of metabolism. Its primary and most impactful application lies in its role as an internal standard for the accurate and precise quantification of endogenous cystathionine by stable isotope dilution LC-MS/MS. This has been instrumental in advancing our understanding and diagnosis of inborn errors of metabolism and in the discovery of novel disease biomarkers.
While its application as a tracer for metabolic flux analysis or as a substrate for enzyme kinetic studies is theoretically plausible, the current body of scientific literature does not provide significant evidence for its widespread use in these areas. For researchers and drug development professionals, the value of this compound is firmly rooted in its ability to bring unparalleled accuracy to the quantification of a critical metabolic intermediate, thereby ensuring the reliability and integrity of research findings.
References
- Magera, M. J., Lacey, J. M., Casetta, B., & Rinaldo, P. (1999). Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry. Clinical chemistry, 45(9), 1517–1522.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Retrieved from [Link]
- Li, S., Lu, Z., Jiao, L., Zhang, R., Hong, Y., Aa, J., & Wang, G. (2021). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 11(3), 332-339.
- Podskarbi, T., Gąsiorowska, J., & Matuszewski, W. (2018). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinical biochemistry, 59, 52–59.
-
Organomation. (2023, August 23). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
- Gicquere, A., Heudi, O., & Kretz, O. (2024).
- Singh, S., & Banerjee, R. (2011). Regulators of the transsulfuration pathway. The FEBS journal, 278(10), 1587–1595.
- Szczesny, B., Módis, K., & Szoleczky, P. (2018). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules, 8(2), 23.
- Mudd, S. H., Levy, H. L., & Skovby, F. (2001). Disorders of Transsulfuration. In The Metabolic and Molecular Bases of Inherited Disease (8th ed.). McGraw-Hill.
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Koutmos, M., Kabil, O., Smith, J. L., & Banerjee, R. (2010). Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains in cystathionine β-synthase.
- Valli, A., D'Amico, M., & Vesentini, S. (2021). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. International journal of molecular sciences, 22(16), 8887.
-
Wikipedia contributors. (2023, November 28). Transsulfuration pathway. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
- Itoh, T., & Hosoda, K. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2410.
- Koutmos, M., Kabil, O., & Smith, J. L. (2010). Structural basis for substrate activation and regulation by cystathionine β-synthase (CBS) domains in cystathionine β-synthase.
- Stipanuk, M. H. (1986). Role of the transsulfuration pathway and of gamma-cystathionase activity in the formation of cysteine and sulfate from methionine in rat hepatocytes. The Journal of nutrition, 116(6), 1031–1040.
-
Proteopedia. (2025, February 20). Cystathionine β-synthase. Retrieved from [Link]
- Conter, C., Favretto, F., Dominici, P., Martinez-Cruz, L. A., & Astegno, A. (2023). Key substrate recognition residues in the active site of cystathionine beta-synthase from Toxoplasma gondii. Proteins, 91(10), 1383–1393.
- Hvid, H., Grønbæk, H., & Thomsen, K. L. (2021). The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease. Journal of clinical medicine, 10(6), 1081.
Sources
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
- 10. manuals.plus [manuals.plus]
- 11. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the transsulfuration pathway and of gamma-cystathionase activity in the formation of cysteine and sulfate from methionine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains in cystathionine β-synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D,L-Cystathionine-d4: Properties, Structure, and Application in Quantitative Bioanalysis
This technical guide provides a comprehensive overview of D,L-Cystathionine-d4, a deuterated internal standard crucial for accurate quantification of cystathionine in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structure, and, most critically, the practical application of this stable isotope-labeled compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methodologies. The insights provided herein are grounded in established scientific principles and field-proven experimental workflows, ensuring both technical accuracy and practical utility.
Introduction: The Significance of Stable Isotope-Labeled Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the accuracy and precision of measurements are paramount. Biological matrices, such as plasma and tissue homogenates, are inherently complex, presenting significant challenges including matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these issues.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting during chromatography, thereby providing a reliable reference for quantification.[1]
This compound serves as an internal standard for the quantification of cystathionine, an intermediate in the biosynthesis of cysteine.[2] As a mixture of four stereoisomers (L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine), it is a suitable internal standard for the analysis of total cystathionine levels.[1][2]
Chemical Properties and Structure of this compound
This compound is the deuterium-labeled form of D,L-Cystathionine.[1] The deuterium atoms are typically located on the homocysteine moiety of the molecule.
Chemical Structure
The structure of D,L-Cystathionine consists of a cysteine and a homocysteine moiety linked by a thioether bond. In the deuterated form, four hydrogen atoms on the carbon chain of the homocysteine residue are replaced by deuterium.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | [2] |
| Synonyms | Allocystathionine-d4, Cystathionine-d4 | [2] |
| Molecular Formula | C₇H₁₀D₄N₂O₄S | [2][3] |
| Molecular Weight | 226.3 g/mol | [2][3] |
| CAS Number (Labeled) | 146764-57-0 | [1][3] |
| CAS Number (Unlabeled) | 535-34-2 | [3][4] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in water | [2] |
| Storage | Store at room temperature, protected from light and moisture. | [3] |
Synthesis and Isotopic Labeling
The synthesis of deuterated amino acids can be achieved through various methods, including chemical synthesis and fermentation-based approaches.[5] Chemical synthesis often involves the use of deuterated reagents or solvents like D₂O or deuterated precursors.[5] One common strategy is the palladium-catalyzed H/D exchange, which can introduce deuterium atoms at specific positions in the molecule.[6] While the specific synthesis route for commercially available this compound may be proprietary, the general principle involves introducing deuterium into the homocysteine precursor before its condensation with serine to form the cystathionine backbone. The purity of the deuterated standard, particularly its isotopic enrichment (typically ≥99%), is a critical parameter for ensuring analytical accuracy.[2]
The Role of Cystathionine in Metabolism: The Transsulfuration Pathway
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that converts methionine to cysteine.[7][8] This pathway is crucial for the regulation of homocysteine levels and the synthesis of cysteine, a precursor for the antioxidant glutathione.[7]
The metabolic pathway can be summarized as follows:
-
Methionine is converted to S-adenosylmethionine (SAM).
-
SAM donates a methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH).
-
SAH is hydrolyzed to homocysteine .
-
Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine .
-
Cystathionine γ-lyase (CTH) then cleaves cystathionine to produce cysteine and α-ketobutyrate.[9]
The accurate measurement of cystathionine is important for diagnosing and monitoring certain inborn errors of metabolism, such as homocystinuria.[10]
Application in Quantitative Bioanalysis: A Step-by-Step LC-MS/MS Protocol
This compound is primarily used as an internal standard for the accurate quantification of cystathionine in biological samples by LC-MS/MS.[1][2] The following protocol provides a generalized workflow for the analysis of amino acids, including cystathionine, in human plasma.
Experimental Workflow Diagram
Detailed Experimental Protocol
This protocol is a composite of best practices for amino acid analysis and should be optimized for specific instrumentation and laboratory conditions.[11][12][13]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Human Plasma (collected in EDTA or heparin tubes)
-
Sulfosalicylic Acid (SSA) solution (e.g., 30% w/v) for protein precipitation
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
Thawing: Thaw plasma samples, calibrators, and QC samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each tube. The concentration should be chosen to be within the linear range of the assay.
-
Protein Precipitation: Add 10 µL of 30% SSA solution to each tube.[12][13] Vortex for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.[12][13]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.[12][13]
-
Supernatant Transfer and Dilution: Carefully transfer 50 µL of the clear supernatant to a new tube or a 96-well plate.[12] Dilute the supernatant with an appropriate mobile phase (e.g., 450 µL of mobile phase A) to minimize matrix effects and ensure compatibility with the LC system.[12]
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A mixed-mode or HILIC column suitable for the retention of polar analytes like amino acids.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase is typically used for retaining and separating a wide range of amino acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous cystathionine and this compound need to be optimized. For example:
-
Cystathionine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) + 4 -> Product ion (m/z) + 4 (or another appropriate fragment)
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and ion source settings for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous cystathionine and the this compound internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of cystathionine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and clinicians requiring accurate and reliable quantification of cystathionine in biological fluids. Its use as an internal standard in LC-MS/MS methodologies effectively compensates for analytical variability, ensuring the generation of high-quality data for metabolomic studies, disease biomarker discovery, and clinical diagnostics. This guide has provided a comprehensive overview of its chemical properties, metabolic significance, and a detailed, practical protocol for its application, empowering scientists to confidently incorporate this critical reagent into their analytical workflows.
References
-
Shimadzu Scientific Instruments. Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. [Link]
-
Tech Launch Arizona. Methods for Practical Synthesis of Deuterated Amino Acids. [Link]
-
Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 27-33. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Chromatography Online. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. [Link]
-
Wang, C., et al. (2022). Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. Organic Letters, 24(45), 8345–8349. [Link]
-
ResearchGate. The LC-MS/MS chromatograms. Signal of 3,3-2 H-cystathionine. [Link]
-
Kanehisa Laboratories. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway. [Link]
-
National Center for Biotechnology Information. PubChem Pathway: Methionine Metabolism. [Link]
-
MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]
-
Krijt, J., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B, 911, 134-138. [Link]
-
Agilent Technologies. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]
-
Royal Society of Chemistry. (2016). Asymmetric synthesis of α-deuterated α-amino acids. [Link]
-
ResearchGate. Methionine-cysteine metabolic pathways. [Link]
-
Blomquist, A. T., et al. (1966). Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences, 55(4), 744-748. [Link]
-
Semantic Scholar. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. [Link]
-
N'JOY Biochemistry. (2022). 13: Metabolism of Methionine & Cysteine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 595, 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate. [Link]
-
Golm Metabolome Database. Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. isotope.com [isotope.com]
- 4. GMD - Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine - InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) [gmd.mpimp-golm.mpg.de]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Synthesis and Isotopic Purity Analysis of D,L-Cystathionine-d4
Introduction: The Role and Application of Labeled Cystathionine
D,L-Cystathionine is a crucial non-proteinogenic amino acid that serves as a key intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis.[1][2] This pathway is fundamental for regulating levels of homocysteine, producing the antioxidant glutathione, and generating other vital sulfur-containing metabolites.[3] Given its central metabolic role, the accurate quantification of cystathionine in biological fluids is essential for clinical diagnostics and metabolic research, particularly in studying conditions linked to hyperhomocysteinemia.[4]
Stable isotope-labeled compounds are indispensable tools in modern quantitative analysis, particularly for mass spectrometry-based techniques. D,L-Cystathionine-d4 is designed to serve as an ideal internal standard for the quantification of endogenous cystathionine.[5] By introducing a known quantity of the deuterated standard into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements. The four-dalton mass shift ensures that the signal from the internal standard is clearly resolved from the unlabeled analyte, preventing isotopic interference.
This guide provides a comprehensive overview of a robust chemical synthesis for this compound and details the rigorous analytical methodologies required to validate its isotopic and chemical purity, ensuring its suitability as a reliable standard for demanding research and clinical applications.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a convergent approach involving the condensation of two key precursors: a deuterated homocysteine moiety and a reactive serine derivative. This strategy provides precise control over the incorporation of the deuterium labels.
Retrosynthetic Analysis
Our strategy hinges on the formation of a thioether bond between D,L-homocysteine and a suitable 3-carbon amino acid synthon. To achieve the desired "d4" labeling, we will synthesize D,L-homocysteine-2,3,3,4-d4 and react it with a non-deuterated, reactive L-serine derivative, such as (S)-2-amino-3-chloropropanoic acid. This approach confines the deuterium labels to the homocysteine portion of the final molecule. The use of racemic (D,L) deuterated homocysteine ensures the production of the this compound mixture, which is often suitable for use as an internal standard for the quantification of the naturally occurring L-isomer.
Causality Behind Experimental Choices
-
Deuteration via H/D Exchange: The synthesis of the key D,L-homocysteine-d4 precursor can be achieved by subjecting L-methionine to strong deuterated acid (e.g., DCl in D₂O) under reflux conditions. This process facilitates the exchange of the protons at the α and β positions with deuterium.[6] This method is cost-effective as it uses D₂O as the deuterium source and directly converts a readily available starting material. The harsh conditions also induce racemization at the α-carbon, which is acceptable for producing a D,L-labeled standard.[6] The subsequent demethylation of the deuterated methionine derivative yields the required D,L-homocysteine-d4.[7]
-
Condensation Reaction: The condensation of the resulting D- and L-homocysteine-d4 with (S)-2-amino-3-chloropropanoic acid hydrochloride under alkaline conditions is a well-established method for forming the cystathionine backbone.[7][8] The basic medium deprotonates the thiol group of homocysteine, forming a highly nucleophilic thiolate that readily displaces the chloride from the serine derivative in an Sₙ2 reaction.
Workflow Visualization: Synthesis of this compound
Caption: Synthetic workflow for this compound production.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol: Synthesis of D,L-Homocysteine-d4 from L-Methionine
-
H/D Exchange: To a sealed, heavy-walled reaction vessel, add L-Methionine (1.0 eq). Add a solution of 35% DCl in D₂O. Heat the mixture under reflux for 48-72 hours. The progress can be monitored by ¹H NMR by observing the disappearance of the α- and β-proton signals.
-
Solvent Removal: After cooling, remove the solvent under reduced pressure. Re-dissolve the residue in D₂O and evaporate again to remove any residual DCl. Repeat this step twice.
-
Demethylation: The resulting D,L-Methionine-d4 is then demethylated to D,L-Homocysteine-d4 using a standard procedure, such as reaction with a strong acid in the presence of a thiol scavenger. A detailed method can be adapted from Shiraiwa et al. (2002).[7]
-
Isolation: The crude D,L-Homocysteine-d4 is isolated and can be purified by recrystallization before use in the next step.
Protocol: Condensation to form this compound
-
Reaction Setup: Dissolve D,L-Homocysteine-d4 (1.0 eq) and (S)-2-amino-3-chloropropanoic acid hydrochloride (1.1 eq) in deionized water.
-
pH Adjustment: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 2M) to raise the pH to 10-11, ensuring the thiol group is deprotonated.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Neutralization and Isolation: Upon completion, carefully neutralize the reaction mixture to pH ~6-7 with HCl. The product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Further purify the this compound by ion-exchange chromatography to remove unreacted starting materials and salt byproducts.
Isotopic and Chemical Purity Assessment
A rigorous validation of both isotopic enrichment and chemical purity is paramount for an internal standard. This is a self-validating system where orthogonal analytical techniques confirm the molecular integrity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining isotopic purity. It allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[9]
Protocol for LC-HRMS Analysis:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of ~1 µg/mL.
-
Chromatography: Inject the sample onto a liquid chromatography system, typically using a reverse-phase or HILIC column, to separate the analyte from any chemical impurities.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive ion mode. Acquire full scan data over a relevant m/z range (e.g., m/z 200-250).
-
Data Analysis: Extract the ion chromatograms for the expected masses of the isotopologues (d0 to d4). Integrate the area under the curve for each isotopologue peak.
Data Interpretation:
The isotopic enrichment is determined by comparing the relative abundance of the d4 species to the less-deuterated species (d0, d1, d2, d3). The percentage of each isotopologue is calculated from its peak area relative to the total peak area of all isotopologues. For a deuterated API, purity assessment must include the quantification of these isotopologues.[10]
| Isotopologue | Theoretical Mass (Monoisotopic) | Expected Abundance | Hypothetical Result |
| D,L-Cystathionine-d0 | 222.0674 | < 0.1% | 0.2% |
| D,L-Cystathionine-d1 | 223.0737 | < 0.5% | 0.4% |
| D,L-Cystathionine-d2 | 224.0800 | < 1.0% | 0.9% |
| D,L-Cystathionine-d3 | 225.0862 | < 2.0% | 1.5% |
| This compound | 226.0925 | > 97% | 97.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides complementary information, confirming the location of the deuterium labels and assessing chemical purity.
-
¹H NMR Spectroscopy: In a ¹H NMR spectrum, the successful incorporation of deuterium at specific positions is confirmed by the attenuation or complete disappearance of the corresponding proton signals.[11] This provides direct evidence of the labeling site.
-
²H NMR (Deuterium) Spectroscopy: This technique directly detects the deuterium nuclei.[12] It provides a clean spectrum showing signals only from the deuterated positions. The relative integration of these signals can be used to confirm the distribution of deuterium within the molecule, although quantification requires careful experimental setup.[12][13]
Workflow Visualization: Isotopic Purity Analysisdot
Sources
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. almacgroup.com [almacgroup.com]
- 10. isotope.com [isotope.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Technical Guide to Understanding Cystathionine Metabolism with Stable Isotopes
Introduction to Cystathionine Metabolism
The Transsulfuration Pathway: A Central Hub of Sulfur Amino Acid Metabolism
The transsulfuration pathway is a critical metabolic route that facilitates the transfer of sulfur from methionine to cysteine.[1] This pathway is central to sulfur-containing amino acid metabolism and redox regulation within cells.[1] In mammals, this is the only pathway for the biosynthesis of cysteine and involves the conversion of homocysteine to cysteine via the intermediate, cystathionine.[1][2] The transsulfuration pathway plays a crucial role in maintaining optimal cellular function through the generation of several sulfur-containing metabolites, including cysteine, glutathione (GSH), and the gaseous signaling molecule hydrogen sulfide (H₂S).[1]
Key Enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE)
Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes regulate the transsulfuration pathway:[1]
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the initial and rate-limiting step, which is the condensation of serine and homocysteine to form cystathionine.[3][4] CBS is unique in that it also contains a heme cofactor.[4]
-
Cystathionine γ-lyase (CSE): CSE, also known as cystathionase, is responsible for the second step in the pathway, which involves the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[2] CSE is also a significant source of endogenous hydrogen sulfide (H₂S), a gasotransmitter with various physiological roles.[5]
Physiological and Pathophysiological Significance
Precise regulation of the transsulfuration pathway is vital for cellular health. Disruptions in this pathway are implicated in a variety of human diseases.[1] For instance, inherited deficiencies in CBS activity lead to homocystinuria, the most common disorder of sulfur metabolism.[6] Dysregulation of cystathionine metabolism has also been linked to cardiovascular dysfunction, Huntington's disease, and age-related cognitive decline.[1][7] Furthermore, the products of this pathway, cysteine and H₂S, are involved in numerous cellular processes, including redox homeostasis, neurotrophin signaling, and vascular tone regulation.[5][7]
The Need for Dynamic Measurement: Why Endpoint Analysis is Insufficient
Traditional metabolomics approaches that measure static metabolite levels provide a snapshot of the metabolic state but do not capture the dynamic nature of metabolic pathways. To truly understand how cells utilize and transform sulfur-containing amino acids, it is essential to measure metabolic flux—the rate of turnover of molecules through a pathway. Stable isotope tracing is a powerful technique that allows researchers to track the movement of atoms through metabolic networks, providing a quantitative measure of pathway activity.[8][9]
Principles of Stable Isotope Tracing in Metabolic Research
What are Stable Isotopes and Why Use Them?
Stable isotopes are non-radioactive atoms that contain an extra neutron, giving them a higher mass than the more common isotope.[10] For example, carbon-13 (¹³C) has six protons and seven neutrons, making it one Dalton heavier than the more abundant carbon-12 (¹²C).[10] Because they are non-radioactive, stable isotopes are safe to use in a wide range of experimental systems, from cell culture to human studies.[9] By introducing a nutrient or substrate labeled with a stable isotope into a biological system, researchers can trace the path of the labeled atoms as they are incorporated into various metabolites.[11]
The Concept of Isotopic Enrichment and Flux Analysis
When a stable isotope-labeled substrate is introduced into a biological system, the labeled atoms are incorporated into downstream metabolites.[11] This leads to an increase in the proportion of the labeled isotopologue of a particular metabolite, a measure known as isotopic enrichment. By measuring the rate of change in isotopic enrichment over time, it is possible to quantify the rate of metabolic flux through a pathway.[8]
Common Tracers for Studying Amino Acid Metabolism
To study the transsulfuration pathway, several stable isotope-labeled amino acids can be used as tracers. The choice of tracer depends on the specific aspect of the pathway being investigated. For example:
-
[U-¹³C]-Methionine: A uniformly labeled methionine tracer, where all carbon atoms are ¹³C, can be used to trace the carbon backbone of methionine as it is converted to homocysteine and subsequently to cystathionine and cysteine.
-
[¹⁵N]-Serine: This tracer can be used to follow the nitrogen atom from serine as it is incorporated into cystathionine.
-
³⁴S-Methionine: A tracer labeled with the stable isotope of sulfur, ³⁴S, allows for the direct tracking of the sulfur atom as it is transferred from methionine to cysteine.
Steady-State vs. Non-Steady-State Labeling
Stable isotope tracing experiments can be performed under steady-state or non-steady-state conditions. In a steady-state experiment, the system is allowed to reach isotopic equilibrium, where the isotopic enrichment of metabolites is no longer changing over time.[10] This allows for the determination of relative pathway activities. In non-steady-state experiments, samples are collected at multiple time points as the label is incorporated, providing information about the kinetics of the labeling process.
Experimental Design: A Step-by-Step Approach
Defining the Research Question and Hypothesis
The first step in any stable isotope tracing experiment is to clearly define the research question. For example, one might ask: "How does the flux through the transsulfuration pathway change in response to oxidative stress?" or "What is the contribution of the transsulfuration pathway to glutathione synthesis in a specific cancer cell line?" A clear hypothesis will guide the experimental design, including the choice of model system, tracer, and analytical methods.
Choosing the Right Isotope Tracer and Labeling Strategy
The selection of the appropriate stable isotope tracer is critical for a successful experiment. As discussed in section 2.3, the choice of tracer will depend on the specific metabolic question being addressed. The labeling strategy, including the concentration of the tracer and the duration of the labeling period, will also need to be optimized for the specific experimental system.
Cell culture is a widely used model system for stable isotope tracing studies due to the ease of manipulating the extracellular environment.[12] A typical in vitro labeling experiment involves replacing the standard culture medium with a medium containing the stable isotope-labeled tracer.
In vivo stable isotope tracing studies are more complex than in vitro experiments but provide a more physiologically relevant view of metabolism.[9] In animal studies, the labeled tracer is typically administered through the diet or via infusion.
Detailed Experimental Protocol: In Vitro Stable Isotope Labeling of Cultured Cells
This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells.[12][13]
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Preparation of Isotope-Enriched Media: Prepare custom media by supplementing base media lacking the amino acid of interest with the desired stable isotope-labeled tracer.
-
Labeling Time Course Determination: To determine the appropriate labeling time, perform a time-course experiment, collecting samples at multiple time points after the addition of the labeled media.
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent, such as 80% methanol.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.
-
Quality Control and Validation
To ensure the reliability of the data, it is important to include appropriate quality control measures. This includes monitoring cell viability and growth during the labeling period and ensuring that the cells reach an isotopic steady state if required for the analysis.
Sample Analysis: Mass Spectrometry-Based Techniques
Introduction to Mass Spectrometry for Metabolomics
Mass spectrometry (MS) is the primary analytical technique used for stable isotope tracing studies.[14] MS instruments measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of labeled and unlabeled isotopologues of a metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of amino acids and other small molecules involved in central carbon metabolism.[14]
Many amino acids are not volatile enough for GC analysis and therefore require a chemical derivatization step to increase their volatility.[15] A common derivatization method for amino acids is silylation, which replaces active hydrogens with a nonpolar silyl group.
A typical GC-MS workflow for amino acid analysis involves:[11]
-
Sample Derivatization: The dried metabolite extract is derivatized to make the amino acids volatile.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where the different amino acids are separated based on their boiling points and interactions with the GC column.
-
MS Detection: As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful technique for metabolomics analysis and is particularly well-suited for the analysis of complex biological samples.[16]
LC-MS/MS offers several advantages over GC-MS, including the ability to analyze a wider range of compounds without the need for derivatization and higher sensitivity and specificity.[17]
An LC-MS/MS method for the analysis of cystathionine and other metabolites in the transsulfuration pathway typically involves:[17][18]
-
Sample Preparation: A simple protein precipitation step is often sufficient to prepare the sample for analysis.[16]
-
LC Separation: The sample is injected into the liquid chromatograph, and the metabolites are separated on a C18 or mixed-mode column.
-
MS/MS Detection: The separated metabolites are ionized and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Data Analysis and Interpretation
Calculating Isotopic Enrichment
The raw data from the mass spectrometer consists of the intensities of the different mass isotopologues for each metabolite. From this data, the isotopic enrichment can be calculated as the fraction of the metabolite that is labeled with the stable isotope.
Mass Isotopomer Distribution Analysis (MIDA)
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique for determining the synthesis and turnover of biological polymers.[19] MIDA uses the distribution of mass isotopomers in a polymer to calculate the isotopic enrichment of the precursor pool from which it was synthesized.[19][20]
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method that uses stable isotope labeling data to quantify the rates of all reactions in a metabolic network.[8] MFA involves the development of a metabolic model and the use of specialized software to fit the model to the experimental data.
Common Pitfalls and How to Avoid Them
-
Incomplete Isotopic Steady State: If a steady-state analysis is being performed, it is crucial to ensure that the system has reached isotopic equilibrium.
-
Metabolite Degradation: Proper sample handling and storage are essential to prevent the degradation of metabolites.
-
Incorrect Data Normalization: It is important to normalize the data to account for variations in sample amount and instrument response.
Case Study: Tracing Methionine to Cysteine via the Transsulfuration Pathway
A hypothetical case study could involve treating a cancer cell line with a drug that is known to induce oxidative stress. To investigate the effect of this drug on the transsulfuration pathway, the cells could be cultured in the presence of [U-¹³C]-methionine. By measuring the incorporation of ¹³C into homocysteine, cystathionine, and cysteine, it would be possible to determine if the drug alters the flux through the pathway. Furthermore, by tracing the label into glutathione, the contribution of the transsulfuration pathway to the synthesis of this important antioxidant could be quantified.
Conclusion and Future Directions
Stable isotope tracing is an indispensable tool for understanding the dynamic regulation of metabolic pathways such as the transsulfuration pathway. As analytical technologies continue to improve, it will become possible to perform increasingly sophisticated tracing experiments, providing deeper insights into the role of cystathionine metabolism in health and disease. Future studies may focus on combining stable isotope tracing with other "omics" technologies to obtain a more comprehensive view of cellular metabolism.
Visualization & Formatting
Data Presentation
Table 1: Properties of Common Stable Isotopes for Metabolic Tracing
| Isotope | Natural Abundance (%) | Mass Difference (Da) | Common Labeled Precursors |
| ¹³C | 1.1 | +1 | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, [U-¹³C]-Methionine |
| ¹⁵N | 0.37 | +1 | [¹⁵N₂]-Glutamine, [¹⁵N]-Serine |
| ²H (D) | 0.015 | +1 | Deuterated water (D₂O), Deuterated amino acids |
| ³⁴S | 4.21 | +2 | [³⁴S]-Methionine |
Experimental Protocols
Detailed Protocol: Metabolite Extraction from Adherent Mammalian Cells
-
Preparation: Prepare quenching/extraction solution (80% Methanol, 20% Water) and store at -80°C. Prepare wash solution (ice-cold 0.9% NaCl).
-
Media Removal: Aspirate the culture medium from the plate.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution.
-
Metabolic Quenching: Add 1 mL of -80°C quenching/extraction solution to the plate.
-
Cell Lysis and Scraping: Place the plate on a bed of dry ice. Use a cell scraper to scrape the cells into the extraction solution.
-
Collection: Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extract at -80°C until analysis.
Mandatory Visualization
Caption: The Transsulfuration Pathway.
Caption: Experimental Workflow for Stable Isotope Tracing.
References
-
Cystathionine beta synthase - Wikipedia. [Link]
-
Transsulfuration Pathway. [Link]
-
Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Regulators of the transsulfuration pathway. British journal of pharmacology, 176(4), 583–593. [Link]
-
Kamphorst, J. J., et al. (2014). Stable isotope tracing reveals substantial contribution of protein scavenging to amino acid pools in cancer cells. Cancer & metabolism, 2(1), 21. [Link]
-
Cystathionine β-synthase - Proteopedia, life in 3D. [Link]
-
CTH - cystathionine gamma-lyase - WikiGenes. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 108(42), 17487–17492. [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]
-
Cystathionine gamma-lyase - Wikipedia. [Link]
-
Liu, X., et al. (2020). Quantification and Tracing of Stable Isotope into Cysteine and Glutathione. In Methods in molecular biology (Clifton, N.J.) (Vol. 2088, pp. 131–141). [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules (Basel, Switzerland), 26(6), 1713. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American journal of physiology, 263(5 Pt 1), E988–E1001. [Link]
-
Lorkiewicz, P. K., & Zheng, J. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1641, 13–22. [Link]
-
Transsulfuration pathway - Wikipedia. [Link]
-
Miles, E. W., & Kraus, J. P. (2004). Reaction mechanism and regulation of cystathionine beta-synthase. The Journal of biological chemistry, 279(29), 29871–29874. [Link]
-
Stabler, S. P., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 102–108. [Link]
-
Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 85–92. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146–E1170. [Link]
-
Meier, J. C., et al. (2001). Structure of human cystathionine β-synthase: a unique pyridoxal 5′-phosphate-dependent heme protein. The EMBO journal, 20(15), 3910–3916. [Link]
-
McCullagh, J. Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. [Link]
-
UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
-
Basant, A., et al. (2015). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical chemistry, 87(18), 9286–9293. [Link]
-
Ito, T., et al. (2018). Cystathionine-β-lyase is involved in d-amino acid metabolism. Bioscience reports, 38(2), BSR20180231. [Link]
-
Paul, B. D., et al. (2021). Cystathionine γ-lyase is a major regulator of cognitive function through neurotrophin signaling and neurogenesis. Proceedings of the National Academy of Sciences of the United States of America, 118(29), e2025816118. [Link]
-
Durante, L., et al. (2020). Effects of fixatives on stable isotopes of fish muscle tissue: implications for trophic studies on preserved specimens. [Link]
-
Byers, C. E., et al. (2020). Cystathionine γ-lyase promotes estrogen-stimulated uterine artery blood flow via glutathione homeostasis. Redox biology, 37, 101732. [Link]
-
Krijt, J., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica chimica acta; international journal of clinical chemistry, 437, 137–142. [Link]
-
Schwaiger, B. J., et al. (2022). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of mass spectrometry : JMS, 57(1), e4798. [Link]
-
Testai, L., et al. (2016). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. International journal of molecular sciences, 17(12), 2095. [Link]
-
Kun, A. D., et al. (2022). PyMIDA: A Graphical User Interface for Mass Isotopomer Distribution Analysis. Analytical chemistry, 94(5), 2261–2265. [Link]
-
McCue, M. (2021, October 8). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. [Video]. YouTube. [Link]
-
Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences of the United States of America, 110(39), E3691–E3700. [Link]
-
Nocon, J., et al. (2007). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. [Link]
-
Agilent. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]
-
Schematic diagram showing transsulfuration pathway. SAM: S-Adenosyl-... - ResearchGate. [Link]
-
Sokolová, J., et al. (2011). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: Potential use in diagnosis of CBS deficiency. Journal of inherited metabolic disease, 34(1), 49–55. [Link]
-
Aydin, M., & Oztug, M. (2022). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. Journal of the American Society for Mass Spectrometry, 33(3), 441–448. [Link]
-
Gottschalk, S., et al. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM. [Link]
-
Phiri, H. T., et al. (2014). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 5, 1070-1079. [Link]
-
Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular bioSystems, 12(5), 1591–1598. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. Semantic Scholar. [Link]
Sources
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pathwaymap.com [pathwaymap.com]
- 3. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 4. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystathionine γ-lyase promotes estrogen-stimulated uterine artery blood flow via glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pnas.org [pnas.org]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
The Gold Standard for Precision: A Technical Guide to D,L-Cystathionine-d4 in Clinical Research
This guide provides an in-depth technical overview of the application of D,L-Cystathionine-d4 in clinical research, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodologies, ensuring a deep and actionable understanding of its use as a critical tool in the precise quantification of cystathionine.
Introduction: The Clinical Significance of Cystathionine
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that connects methionine metabolism to the synthesis of cysteine.[1][2] This pathway is central to numerous physiological processes, including the regulation of homocysteine levels, the production of the major intracellular antioxidant glutathione, and the generation of other sulfur-containing molecules.[2]
Dysregulation of the transsulfuration pathway, and consequently altered cystathionine levels, is implicated in a range of clinical conditions:
-
Homocystinuria: A group of inherited metabolic disorders characterized by the accumulation of homocysteine.[3] In classical homocystinuria, caused by a deficiency of the enzyme cystathionine β-synthase (CBS), plasma cystathionine levels are markedly decreased.[4][5]
-
Cardiovascular Diseases: Elevated homocysteine is an independent risk factor for cardiovascular disease, and the transsulfuration pathway is a primary route for its clearance.[6]
-
Neurological Disorders: Aberrant sulfur amino acid metabolism has been linked to various neurological and psychiatric conditions.[3]
-
Kidney Disease: Renal dysfunction can lead to the accumulation of cystathionine.[7]
Given its central role in metabolism and its association with various pathologies, the accurate quantification of cystathionine in biological matrices is of paramount importance in clinical research. This allows for the investigation of disease mechanisms, the identification of potential biomarkers, and the monitoring of therapeutic interventions.
The Principle of Stable Isotope Dilution Mass Spectrometry
The "gold standard" for the quantification of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).[8] This technique offers unparalleled specificity and accuracy.
The core principle of SID involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, this compound—to the sample at the earliest stage of preparation.[9] This labeled compound, often referred to as the internal standard (IS), is chemically identical to the endogenous analyte (cystathionine) but has a different mass due to the incorporation of heavy isotopes (deuterium).
Why this compound is the Ideal Internal Standard:
-
Co-elution: The deuterated standard co-elutes with the native analyte during chromatography, meaning they experience the same chromatographic conditions.
-
Identical Ionization Efficiency: Both the analyte and the internal standard exhibit the same behavior in the mass spectrometer's ion source, ensuring that any variations in ionization are accounted for.
-
Correction for Matrix Effects and Sample Loss: Any loss of analyte during sample preparation or signal suppression/enhancement in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to a highly accurate and precise measurement.[9]
Quantification of Cystathionine in Biological Samples: A Step-by-Step Workflow
This section details a robust and validated workflow for the quantification of cystathionine in human plasma and dried blood spots (DBS) using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract cystathionine from the biological matrix while removing interfering substances, primarily proteins.[10]
For Plasma Samples:
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a known amount of this compound working solution (e.g., 10 µL of a 10 µg/mL solution in water) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. The organic solvent denatures and precipitates the proteins. The acidic condition helps in the protonation of the analytes for better ionization in the mass spectrometer.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
For Dried Blood Spot (DBS) Samples:
-
Punching: Punch a 3-mm disc from the center of the dried blood spot into a well of a 96-well plate.[7]
-
Addition of Extraction Solution: Add 100 µL of an extraction solution containing the this compound internal standard. A typical extraction solution is methanol/water (80:20, v/v) with 0.1% formic acid.
-
Elution: Agitate the plate on a shaker for 30 minutes to ensure complete elution of the analytes from the filter paper.
-
Supernatant Transfer: After elution, transfer the supernatant to a new plate for analysis. Some protocols may include a centrifugation step to pellet any paper debris.
LC-MS/MS Analysis
The prepared samples are then analyzed by liquid chromatography-tandem mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of polar amino acids. |
| Mobile Phase A | Water with 0.1% formic acid | The aqueous phase for the gradient elution. Formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic phase for eluting the analytes from the column. |
| Gradient Elution | A typical gradient would start with a low percentage of mobile phase B (e.g., 2%), hold for a minute, then ramp up to a high percentage (e.g., 95%) to elute the analytes, followed by re-equilibration. | Allows for the separation of cystathionine from other endogenous compounds. |
| Flow Rate | 0.3 mL/min | A standard flow rate for this column dimension. |
| Injection Volume | 5-10 µL | A typical injection volume for LC-MS/MS analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cystathionine contains amine groups that are readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |
MRM Transitions:
The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cystathionine | 223.1 | 134.1 | 15 |
| This compound | 227.1 | 138.1 | 15 |
Note: The exact collision energies may need to be optimized for the specific mass spectrometer being used. The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The +4 Da mass shift in both the precursor and product ions for this compound confirms the stability of the deuterium labels during fragmentation.
Data Analysis and Quantification
The concentration of cystathionine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibrators with known concentrations of cystathionine against their respective concentrations. The concentration of cystathionine in the unknown samples is then interpolated from this calibration curve.
Method Validation: Ensuring Trustworthy Results
A robust and reliable analytical method is self-validating. The following parameters should be assessed to ensure the method is fit for its intended purpose in a clinical research setting:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with at least five non-zero calibrators should be prepared, and the coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound significantly mitigates matrix effects.[9]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Clinical Applications and Expected Values
The quantification of cystathionine using this compound has significant applications in the study and management of various metabolic disorders.
| Condition | Typical Plasma Cystathionine Levels |
| Healthy Individuals | 0.1 - 0.4 µmol/L |
| Classical Homocystinuria (CBS deficiency) | Markedly decreased or undetectable |
Note: Reference ranges can vary between laboratories and populations. It is essential for each laboratory to establish its own reference intervals.
In patients with CBS deficiency, the measurement of cystathionine is a key diagnostic marker.[5] Furthermore, monitoring cystathionine levels can be valuable in assessing the biochemical response to treatment, such as a protein-restricted diet or supplementation with vitamin B6.[11]
The Transsulfuration Pathway: A Closer Look
The transsulfuration pathway is a two-step enzymatic process that converts homocysteine to cysteine.[12]
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[12] This is the first and rate-limiting step of the pathway.
-
Cystathionase (CTH) or Cystathionine γ-lyase: This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[12]
The activity of these enzymes is crucial for maintaining homocysteine homeostasis and providing the cysteine necessary for glutathione synthesis.
Conclusion: The Indispensable Role of this compound
This compound is an essential tool for any clinical research laboratory investigating sulfur amino acid metabolism. Its use as an internal standard in LC-MS/MS-based assays provides the accuracy and precision required for reliable diagnostic and research applications. By enabling the robust quantification of cystathionine, this compound plays a critical role in advancing our understanding of the pathophysiology of numerous diseases and in the development of novel therapeutic strategies.
References
- LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.). Retrieved from a technical note on amino acid analysis.
- Magera, M. J., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria.
- A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. (2023). Molecules, 28(10), 4123.
- Wilcken, B. (2017). Therapeutic targets in homocystinuria due to cystathionine β-synthase deficiency: new European guidelines. Journal of Inherited Metabolic Disease, 40(1), 1-2.
-
Homocystinuria. (2023). MedlinePlus. Retrieved from [Link]
- Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (2020). Journal of Pharmaceutical Analysis, 10(6), 556-564.
- Transsulfuration pathway. (n.d.). In Wikipedia.
- An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2022). Molecules, 27(20), 6929.
- Sample preparation for LC-MS analysis. (n.d.).
- Vatanavicharn, N., et al. (2004). Homocystinuria due to Cystathionine Beta-Synthase Deficiency. In GeneReviews®.
- Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (2023). Molecules, 28(13), 5122.
-
dot. (2022). Graphviz. Retrieved from [Link]
- Kabil, O., et al. (2011). The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues. Antioxidants & Redox Signaling, 15(2), 363-372.
- Wróbel, M., et al. (2011). RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain.
- The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease. (2021). International Journal of Molecular Sciences, 22(16), 8743.
- Mudd, S. H., et al. (1985). The natural history of homocystinuria due to cystathionine beta-synthase deficiency. The American Journal of Human Genetics, 37(1), 1–31.
- An Application of RP-HPLC for Determination of the Activity of Cystathionine β-synthase and γ-cystathionase in Tissue Homogenates. (2015). Analytical Biochemistry, 476, 30-37.
- Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (2020). Journal of Pharmaceutical Analysis, 10(6), 556-564.
- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2022). Molecules, 27(17), 5563.
- Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. (2016). Journal of Analytical Science and Technology, 7(1), 23.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.).
- Health Functionalities of Betaine in Patients With Homocystinuria. (2020). Frontiers in Nutrition, 7, 59.
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.).
- Application of Graph-based Data Mining to Metabolic Pathways. (2007).
- Ghassabian, S., et al. (2014). Fully validated LC–MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach.
- Deuterated Amino Acid Standard Mixture. (n.d.). MilliporeSigma.
- Asymmetric synthesis of α-deuterated α-amino acids. (2015).
- Development and Validation of a Quantitative Determination Method for Fluorothiazinone in Human Blood Plasma. (2023). Pharmaceuticals, 16(5), 724.
- DL-Cystathionine (3,3,4,4-D₄, 98%). (n.d.).
- Kabil, O., et al. (2011). The quantitative significance of the transsulfuration enzymes for H2S production in murine tissues. Antioxidants & Redox Signaling, 15(2), 363-372.
- Metabolic network visualization eliminating node redundance and preserving metabolic pathways. (2007).
- Graphviz and dot: Generating Diagrams with Code. (2022, October 21). [Video]. YouTube.
- Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. (2018).
- Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. (2022).
-
DOT Language. (2024). Graphviz. Retrieved from [Link]
- Regulators of the transsulfuration pathway. (2019). British Journal of Pharmacology, 176(4), 519-531.
Sources
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Homocystinuria: MedlinePlus Genetics [medlineplus.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Health Functionalities of Betaine in Patients With Homocystinuria [frontiersin.org]
- 7. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. medlink.com [medlink.com]
- 12. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantitative Analysis of Cystathionine using D,L-Cystathionine-d4
Executive Summary
This technical guide details the application of D,L-Cystathionine-d4 (3,3,4,4-d4) as a stable isotope internal standard (IS) for the precise quantification of cystathionine in biological matrices. Cystathionine is a critical intermediate in the transsulfuration pathway, serving as a biomarker for cobalamin (B12) and folate deficiency, as well as the hallmark analyte for diagnosing Cystathionine Beta-Synthase (CBS) deficiency (Homocystinuria).[1]
This document moves beyond basic protocol listing to explore the mechanistic rationale behind Isotope Dilution Mass Spectrometry (IDMS), the specific challenges of chiral vs. achiral chromatography for racemic standards, and the optimization of LC-MS/MS transitions to eliminate matrix interference.
Part 1: Chemical & Mechanistic Fundamentals
The Molecule and the Standard
Cystathionine is a thioether-containing amino acid formed by the condensation of homocysteine and serine.[2] The deuterated standard, This compound , typically carries four deuterium atoms on the homocysteine moiety (C3 and C4 positions).
-
Chemical Formula: C7H10D4N2O4S[3]
-
Molecular Weight: ~226.29 g/mol (vs. 222.26 g/mol for native)
-
Role: Corrects for ionization suppression/enhancement and recovery losses during protein precipitation.
Biological Context: The Transsulfuration Pathway
Cystathionine sits at the "metabolic bottleneck" of sulfur metabolism.[1] Its accumulation or depletion is directly linked to the enzymatic efficiency of CBS and Cystathionine Gamma-Lyase (CSE/CGL).
Figure 1: Transsulfuration Pathway & Isotope Labeling Points The following diagram illustrates the metabolic flux and the structural homology between the native analyte and the d4-standard.
Caption: The Transsulfuration pathway showing the conversion of Homocysteine to Cysteine via Cystathionine. The d4-IS mimics the target analyte to normalize quantification against enzymatic variance.
Part 2: Analytical Method Development
The "Racemic" Challenge (D,L vs. L)
Biological cystathionine exists almost exclusively as the L-isomer . However, the deuterated standard is commercially synthesized as a racemic mixture (D,L) . This presents a critical decision point in method development:
-
Achiral Chromatography (Standard C18/HILIC): The D and L forms of the standard co-elute as a single peak.
-
Strategy: Integrate the total area of the D,L-d4 peak. Since the physicochemical properties (ionization, extraction) are identical, the racemic mix effectively normalizes the L-analyte.
-
-
Chiral Chromatography: The D and L forms separate.
-
Strategy: You will see two peaks for the IS (D-d4 and L-d4) but only one peak for the native analyte (L). You must integrate only the L-d4 peak to calculate the ratio. Integrating the D-peak will introduce error if matrix effects vary slightly across the elution window.
-
Mass Spectrometry (MRM) Strategy
Quantification is performed using Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) system. The d4-label on the homocysteine moiety shifts the precursor and specific fragment ions.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type | Structural Logic |
| L-Cystathionine | 223.1 [M+H]⁺ | 134.1 | 20 | Quantifier | Cleavage of C-S bond (Homocysteine fragment) |
| 223.1 [M+H]⁺ | 88.1 | 25 | Qualifier | Loss of Homocysteine (Serine fragment) | |
| This compound | 227.1 [M+H]⁺ | 138.1 | 20 | Quantifier | Retains d4-label on Homocysteine fragment |
| 227.1 [M+H]⁺ | 88.1 | 25 | Qualifier | Loss of d4-Homocysteine (Unlabeled Serine fragment) |
> Expert Note: The transition 227 -> 88 is often identical for both native and d4 if the label is on the lost fragment. Avoid using this as the primary quantifier for the IS to prevent cross-talk. Always prioritize the 227 -> 138 transition.
Part 3: Experimental Protocols
Sample Preparation (Protein Precipitation)
Cystathionine is highly polar (logP ~ -3.5). Traditional Liquid-Liquid Extraction (LLE) is ineffective. Protein Precipitation (PPT) is the industry standard.
Reagents:
-
IS Working Solution: 5 µM this compound in 0.1% Formic Acid.
-
Precipitating Agent: Methanol containing 0.1% Formic Acid and 10 mM DTT (Dithiothreitol).
-
Why DTT? While cystathionine is a thioether (stable), it is often measured in panels with Homocysteine (disulfide). DTT ensures all analytes are reduced, though it is not strictly necessary for Cystathionine alone.
-
Workflow:
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of IS Working Solution . Vortex for 10 seconds.
-
Critical Step: Allow to equilibrate for 5 minutes. This ensures the IS binds to plasma proteins similarly to the native analyte before precipitation.
-
-
Precipitate: Add 200 µL of Precipitating Agent (MeOH/Formic/DTT).
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an autosampler vial.
-
Dilution (Optional): If using HILIC, inject directly. If using C18, dilute 1:5 with water to reduce organic strength.
LC-MS/MS Workflow Diagram
Caption: Analytical workflow for the extraction and quantification of Cystathionine using this compound.
Part 4: Validation & Troubleshooting
Deuterium Isotope Effect
Deuterated compounds are slightly less lipophilic than their native counterparts.
-
Observation: In high-resolution chromatography (especially C18), this compound may elute slightly earlier than native L-Cystathionine.
-
Mitigation: Ensure the integration window is wide enough to capture both. Do not rely solely on the retention time of the native standard to identify the IS peak.
Cross-Talk and Blank Interference
-
Issue: The d4 standard may contain small impurities of d0 (native) cystathionine.
-
Test: Inject a "Double Blank" (solvent only) and a "Zero Sample" (Matrix + IS).
-
Acceptance Criteria: The signal in the native transition (223->134) in the Zero Sample must be <20% of the LLOQ (Lower Limit of Quantification). If it is higher, the purity of your d4 standard is insufficient.
Matrix Effects
Cystathionine elutes early in Reverse Phase (RP) and can be subject to suppression by salts/phospholipids.
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[4]
-
Column: Amide or Silica-based HILIC columns (e.g., Waters BEH Amide).
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][5] B: Acetonitrile.[5][6]
-
Gradient: Start high organic (85% B) -> ramp down to 50% B. This retains cystathionine away from the salt front.
References
-
Stabler, S. P., et al. (1993).[1] "Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency." Blood. Link
-
Kozich, V., et al. (2012). "Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry." Clinica Chimica Acta. Link
-
Smith, D. E. C., et al. (2012).[7] "A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts." Journal of Chromatography B. Link
-
Cayman Chemical. "Cystathionine-d4 Product Information and Physical Properties." Cayman Chemical. Link
-
Gutheil, W. G., et al. (2018).[5] "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." Journal of the American Society for Mass Spectrometry. Link
Sources
- 1. Cystathionine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. isotope.com [isotope.com]
- 4. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Sample Preparation & LC-MS/MS Quantitation of L-Cystathionine using D,L-Cystathionine-d4
Executive Summary
This guide details the robust quantitation of L-Cystathionine in human plasma and urine.[1] Cystathionine is a critical intermediate in the transsulfuration pathway and a specific biomarker for cobalamin (Vitamin B12) and pyridoxine (Vitamin B6) deficiencies, as well as the genetic disorder homocystinuria.
We utilize D,L-Cystathionine-d4 as the Internal Standard (IS).[1] While the biological analyte is the L-enantiomer, the use of the racemic deuterated IS is industry-standard for achiral chromatography because the D and L forms co-elute on standard Reverse Phase (RP) or HILIC columns, ensuring the IS perfectly tracks the analyte’s ionization and matrix suppression.
Biological Context & Mechanism
Understanding the metabolic origin of Cystathionine is essential for interpreting data. It is formed by the condensation of Homocysteine and Serine, catalyzed by Cystathionine
The Transsulfuration Pathway
The following diagram illustrates the metabolic position of Cystathionine.[2] Note that blockages at CBS (due to genetic mutation or B6 deficiency) lead to Homocysteine accumulation, while blockages at Cystathionine
Figure 1: The Transsulfuration Pathway highlighting the formation of Cystathionine from Homocysteine.[1] CBS: Cystathionine
Chemical Standards & Handling
The Internal Standard: this compound[1]
-
Molecular Weight: 226.29 g/mol (d4 form) vs 222.26 g/mol (native).[1]
-
Label Position: Typically 3,3,4,4-d4 (on the homocysteine moiety).[1][4]
-
Solubility Warning: Cystathionine is zwitterionic and poorly soluble in neutral organic solvents.[1]
Stock Solution Protocol[1][5]
-
Primary Stock (1 mg/mL): Weigh 1.0 mg of this compound.[1] Dissolve in 1.0 mL of 0.1 M HCl . Vortex for 2 minutes until clear. Store at -20°C (Stable for 6 months).
-
Working IS Solution (500 ng/mL): Dilute the Primary Stock into 0.1% Formic Acid in Water. Prepare fresh weekly.
Sample Preparation Protocols
We present two validated workflows. Choose based on your sensitivity requirements.
Decision Matrix
-
Method A (Protein Precipitation): Best for clinical routine, high throughput (Plasma > 200 nM).[1]
-
Method B (Butanol Derivatization): Best for low-level quantitation, research, or limited sample volume (Plasma < 50 nM).[1]
Method A: Acidic Protein Precipitation (High Throughput)
Mechanism: Acidification disrupts protein binding (though Cystathionine is largely unbound) and precipitates plasma proteins.[1] The addition of TCEP (Tris(2-carboxyethyl)phosphine) prevents the oxidation of the thioether to sulfoxide.
-
Aliquot: Transfer 50 µL of Plasma/Urine to a 1.5 mL tube.
-
IS Addition: Add 20 µL of Working IS Solution (this compound).
-
Reduction (Optional but Recommended): Add 10 µL of 50 mM TCEP. Incubate at RT for 10 min.
-
Precipitation: Add 150 µL of 1% Formic Acid in Methanol (cold).
-
Vortex/Spin: Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an LC vial containing a glass insert.
-
Injection: 5 µL (Requires HILIC Chromatography).
Method B: Butanol-HCl Derivatization (High Sensitivity)
Mechanism: Converts the polar carboxylic acid groups to non-polar butyl esters. This increases hydrophobicity, allowing retention on standard C18 columns and enhancing ionization efficiency by 10-50x.[1]
-
Aliquot & IS: Mix 50 µL Sample + 20 µL IS in a glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Derivatization: Add 100 µL of 3N HCl in n-Butanol .
-
Preparation: Slowly add Acetyl Chloride to n-Butanol (1:4 v/v) on ice.
-
-
Incubation: Cap tightly. Heat at 65°C for 15 minutes.
-
Reconstitution: Dissolve residue in 100 µL of Water:Acetonitrile (90:10) + 0.1% Formic Acid .[1][5][6]
-
Injection: 5 µL (Compatible with C18 Chromatography).
LC-MS/MS Method Parameters
Chromatographic Conditions
| Parameter | HILIC (For Method A) | C18 Reverse Phase (For Method B) |
| Column | Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 90% B to 60% B over 5 min | 5% B to 95% B over 4 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
Mass Spectrometry (MRM Transitions)
Ionization: ESI Positive Mode.[1] Source Temp: 500°C.[1][7]
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Type | Rationale |
| L-Cystathionine | 223.1 | 134.1 | 20 | Quant | Loss of aminobutyrate (C4H9NO2) |
| L-Cystathionine | 223.1 | 88.1 | 28 | Qual | Loss of homocysteine moiety |
| Cystathionine-d4 (IS) | 227.1 | 138.1 | 20 | Quant | d4 label is retained on fragment |
| Cystathionine-d4 (IS) | 227.1 | 88.1 | 28 | Qual | d4 label is lost (fragment is unlabeled) |
Note: For Method B (Derivatized), add +112 Da to the precursor and product ions (formation of dibutyl ester).
Analytical Logic & Troubleshooting (Self-Validating System)
To ensure "Scientific Integrity" as requested, every run must include a System Suitability Test (SST) .[1]
The "IS Response Check"
Because we use a deuterated IS, the recovery of the IS is a direct proxy for the recovery of the analyte.
-
Rule: Calculate the mean IS peak area of the Standards.
-
Validation: Any sample with an IS area < 50% or > 150% of the mean indicates a matrix effect (ion suppression) or extraction failure. These samples must be re-extracted.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low IS Recovery | Ion Suppression (Phospholipids) | Use a Phospholipid Removal Plate (e.g., Ostro) instead of standard PPT. |
| Peak Tailing | Zwitterionic interaction with silanols | Increase Buffer concentration (Ammonium Formate) to 20 mM. |
| IS/Analyte RT Shift | Deuterium Isotope Effect | Slight shift is normal (d4 elutes slightly earlier). Ensure integration window covers both. |
Workflow Visualization
The following diagram summarizes the decision process and experimental flow.
Figure 2: Decision tree for selecting the appropriate sample preparation strategy based on sensitivity needs.
References
-
Kozich, V., et al. (2014).[1] "Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry." Clinica Chimica Acta. Retrieved from [Link]
-
Bartlett, M. G., et al. (2020).[1] "Quantitative determination of D4-cystine in mice using LC-MS/MS." Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Stabler, S. P. (2013).[1] "Vitamin B12 Deficiency."[1] New England Journal of Medicine.[1] (Contextual reference for Cystathionine as a biomarker).
Sources
- 1. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]
- 2. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D,L-Cystathionine-d4 in pharmacokinetic studies of sulfur amino acids
Topic: D,L-Cystathionine-d4 in Pharmacokinetic Studies of Sulfur Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Harnessing this compound for Advanced Pharmacokinetic Profiling of Sulfur Amino Acid Metabolism
This technical guide provides a comprehensive framework for utilizing this compound as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of sulfur amino acids. We will delve into the rationale behind this approach, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to conduct robust and reproducible studies.
The Scientific Imperative: Unraveling Sulfur Amino Acid Dynamics
Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to numerous physiological processes.[1][2] Their metabolism, particularly through the transsulfuration pathway, is intricately linked to cellular methylation, redox homeostasis, and the synthesis of critical biomolecules like glutathione.[3][4] Dysregulation of this pathway is implicated in a range of pathologies, including cardiovascular disease, neurological disorders, and cancer.[5][6][7]
Pharmacokinetic studies are essential for understanding how drugs and other xenobiotics influence these metabolic pathways. Stable isotope labeling has emerged as a powerful tool in this domain, allowing for the precise tracing and quantification of metabolites in complex biological systems.[8][][10] this compound, a deuterated form of a key intermediate in the transsulfuration pathway, serves as an ideal internal standard for these investigations.
The Transsulfuration Pathway: A Pivotal Metabolic Hub
The transsulfuration pathway facilitates the conversion of homocysteine to cysteine, with cystathionine as a crucial intermediate.[5][11] This pathway is primarily catalyzed by two key enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH).[12][13][14]
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[7][13] Its activity is a critical determinant of homocysteine levels.[5][6]
-
Cystathionine γ-lyase (CTH): CTH then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[14][15]
Understanding the flux through this pathway is paramount for assessing the metabolic impact of new chemical entities.
Figure 1: The Transsulfuration Pathway. This diagram illustrates the key enzymatic steps in the conversion of homocysteine to cysteine, highlighting the central role of cystathionine.
Why this compound is the Internal Standard of Choice
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response.[16][17][18] A stable isotope-labeled (SIL) IS is considered the gold standard.[18][19][20]
This compound is an ideal IS for several reasons:
-
Chemical and Physical Similarity: It is chemically identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the unlabeled cystathionine, which is critical for accurate correction of matrix effects.
-
Mass Difference: The deuterium labels provide a distinct mass shift, allowing the mass spectrometer to differentiate it from the endogenous compound.
-
Minimal Isotopic Effects: The deuterium atoms are placed in non-exchangeable positions, minimizing chromatographic shifts that can sometimes be observed with deuterated standards.[18]
Experimental Design and Protocols
A well-designed pharmacokinetic study is fundamental to generating high-quality data. The following sections provide a detailed protocol for a typical in vivo study using this compound.
Animal Model and Dosing
The choice of animal model will depend on the specific research question. For general pharmacokinetic studies, rodents (mice or rats) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Dosing: The test compound is administered, and at predetermined time points, biological samples are collected.
-
Sample Collection: Blood is typically collected into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Plasma is then separated by centrifugation and stored at -80°C until analysis.
Sample Preparation Protocol
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.
Materials:
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Step-by-Step Protocol:
-
Prepare Stock and Working Solutions:
-
Prepare a stock solution of this compound in 0.1 M HCl.[21]
-
Prepare working solutions of the internal standard by diluting the stock solution with an appropriate solvent (e.g., 50:50 ACN:H₂O).
-
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Sources
- 1. Amino Acid and Sulfur Metabolism [mpimp-golm.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur-Containing Amino Acids and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 12. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. chempep.com [chempep.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Transsulfuration Pathway: A Detailed Guide to Cell Culture Labeling with D,L-Cystathionine-d4
Introduction: Unveiling Sulfur Amino Acid Metabolism with Stable Isotope Labeling
The intricate network of metabolic pathways governs cellular function, and understanding the flux through these pathways is paramount for researchers in basic science and drug development. The transsulfuration pathway, a critical nexus for sulfur-containing amino acid metabolism, plays a pivotal role in generating cysteine for protein synthesis, glutathione production, and the regulation of redox homeostasis.[1][2] Dysregulation of this pathway is implicated in various pathologies, making it a key area of investigation.
This application note provides a comprehensive guide for researchers on the use of D,L-Cystathionine-d4, a stable isotope-labeled intermediate of the transsulfuration pathway, for metabolic labeling in cell culture. By tracing the fate of the deuterium-labeled cystathionine, investigators can quantitatively assess the activity of the transsulfuration pathway, elucidate the contribution of this pathway to the cellular cysteine pool, and investigate the impact of genetic or pharmacological perturbations on sulfur amino acid metabolism. This technique offers a powerful alternative to traditional methods, providing a dynamic view of metabolic flux without the need for radioactive tracers.
The Scientific Premise: Why this compound?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established technique for quantitative proteomics.[3] However, traditional SILAC experiments often focus on essential amino acids to monitor protein turnover. To specifically interrogate the flux through a metabolic pathway, the use of labeled metabolic intermediates is a more direct approach.
This compound is a synthetic version of cystathionine where four hydrogen atoms have been replaced with deuterium. Cystathionine is a key intermediate in the transsulfuration pathway, formed from homocysteine and serine by the enzyme cystathionine β-synthase (CBS) and subsequently cleaved by cystathionine γ-lyase (CTH or CSE) to produce cysteine, α-ketobutyrate, and ammonia.[1][4]
By introducing this compound into the cell culture medium, it can be taken up by cells and metabolized by CTH.[5] The resulting cysteine will carry the deuterium label (cysteine-d4), which can then be incorporated into proteins and glutathione. The detection and quantification of these deuterated molecules by mass spectrometry allow for a direct measurement of the flux through the latter part of the transsulfuration pathway.
This approach is particularly valuable for:
-
Assessing CTH enzyme activity in intact cells: Directly measuring the conversion of labeled cystathionine to labeled cysteine provides a functional readout of CTH activity.
-
Quantifying the contribution of the transsulfuration pathway to the cellular cysteine pool: By comparing the abundance of labeled and unlabeled cysteine, the reliance of cells on this pathway for cysteine synthesis can be determined.
-
Studying the effects of drugs or genetic modifications on sulfur metabolism: This method can be used to screen for compounds that modulate CTH activity or to investigate the metabolic consequences of knocking down or overexpressing genes in the transsulfuration pathway.
Experimental Design and Workflow
A typical metabolic labeling experiment using this compound involves several key stages, from cell culture preparation to mass spectrometry analysis and data interpretation.
Figure 1: A generalized workflow for a this compound metabolic labeling experiment.
Part 1: Cell Line Selection and Culture
The success of a this compound labeling experiment is highly dependent on the choice of cell line. It is crucial to select cells that express the necessary enzymes of the transsulfuration pathway, particularly cystathionine γ-lyase (CTH).
Recommended Cell Lines: Several cancer cell lines have been shown to possess a functional transsulfuration pathway.[1] The expression levels of CBS and CTH can vary significantly between cell lines. It is advisable to consult the literature or perform preliminary experiments (e.g., Western blotting or RT-qPCR for CTH) to confirm its expression in your cell line of interest.
| Cell Line Type | Reported Transsulfuration Activity | Key Considerations |
| Hepatocellular Carcinoma (e.g., HepG2) | High | Liver cells are a primary site of transsulfuration. |
| Breast Cancer (e.g., MCF7, MDA-MB-231) | Variable | Expression of pathway enzymes can differ. |
| Leukemia Cell Lines (e.g., K562, MOLM-14) | Active | Reported expression of CBS and CTH.[4] |
| Mouse Embryonic Fibroblasts (MEFs) | Functional | Used in studies of cystathionine uptake.[5] |
Culture Conditions: Cells should be cultured in their recommended growth medium and conditions until they reach the desired confluency for the experiment (typically 70-80%). Standard cell culture practices should be followed to ensure cell health and reproducibility.
Part 2: Preparation of Labeling Media
The labeling medium is a critical component of the experiment. It should be prepared to support cell viability while maximizing the incorporation of this compound.
Basal Medium: Use a basal medium that is deficient in cystine or has a low concentration of it. This will encourage the cells to utilize the supplemented this compound for cysteine synthesis. Commercially available cystine-free DMEM or RPMI-1640 can be used as a base.
Supplementation with this compound: The optimal concentration of this compound will need to be determined empirically for each cell line. Based on studies of cystathionine uptake and its effect on cell survival, a starting concentration in the range of 0.1 mM to 1 mM is recommended.[5] It is advisable to perform a dose-response experiment to assess both labeling efficiency and potential cytotoxicity.
Protocol for Labeling Media Preparation:
-
Start with cystine-free basal medium.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%). Dialyzed serum is crucial to minimize the introduction of unlabeled amino acids.
-
Prepare a sterile stock solution of this compound in water or a suitable buffer. The stability of this compound in solution should be considered; for long-term storage, it is best to store stock solutions at -20°C or -80°C.[6]
-
Add the this compound stock solution to the basal medium to achieve the desired final concentration.
-
Add other necessary supplements, such as penicillin-streptomycin.
-
Filter-sterilize the complete labeling medium using a 0.22 µm filter.
Part 3: Metabolic Labeling Protocol
This protocol outlines the steps for labeling adherent cells with this compound.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
-
Pre-incubation (optional but recommended): To deplete the intracellular pool of unlabeled cysteine, you can pre-incubate the cells in a cystine-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.
-
Labeling: Remove the standard growth medium and wash the cells once with pre-warmed sterile PBS. Add the prepared labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell line and the desired level of labeling. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the kinetics of label incorporation. Studies on cystine uptake suggest that significant uptake can occur within 60 minutes.[7]
-
Control Groups: Include appropriate control groups in your experiment:
-
Unlabeled Control: Cells grown in standard medium without this compound.
-
Vehicle Control: Cells grown in the labeling medium base without this compound (if the solvent for the labeled compound is not water).
-
Part 4: Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for accurate and reproducible mass spectrometry results. The following protocols are for preparing samples for either metabolomics (to measure free labeled amino acids) or proteomics (to measure labeled amino acids incorporated into proteins).
Metabolomics Sample Preparation:
-
Quenching Metabolism: After the labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity. This can be achieved by aspirating the medium and immediately washing the cells with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Drying and Reconstitution: Dry the supernatant using a speed vacuum concentrator and reconstitute the metabolite extract in a suitable solvent for LC-MS/MS analysis.
Proteomics Sample Preparation:
-
Cell Lysis: After washing with ice-cold PBS, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Precipitation (optional): Precipitate the proteins using methods like acetone or TCA precipitation to remove interfering substances.
-
Protein Digestion: Resuspend the protein pellet and digest the proteins into peptides using a protease such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method to remove salts and other contaminants before LC-MS/MS analysis.
Mass Spectrometry Analysis and Data Interpretation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for detecting and quantifying the incorporation of this compound into metabolites and proteins.
Figure 2: The metabolic fate of exogenously supplied this compound.
LC-MS/MS Parameters:
-
Chromatography: Use a reversed-phase column suitable for separating polar metabolites or peptides. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For metabolomics, use a targeted approach to monitor the precursor and product ions for unlabeled and d4-labeled cystathionine and cysteine. For proteomics, use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to identify and quantify peptides.
Expected Mass Shifts: The incorporation of four deuterium atoms will result in a mass increase of approximately 4 Da for cystathionine and its downstream product, cysteine. This mass shift is readily detectable by modern mass spectrometers.
Data Analysis:
-
Peak Integration: Integrate the peak areas of the light (unlabeled) and heavy (d4-labeled) forms of cystathionine, cysteine, and cysteine-containing peptides from the extracted ion chromatograms.
-
Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite or peptide.
-
Metabolic Flux Analysis: For a more in-depth analysis, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software.[8][9] This will allow for the calculation of absolute flux rates through the transsulfuration pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Low expression or activity of CTH in the chosen cell line.- Insufficient concentration of this compound.- Short incubation time.- Presence of unlabeled cystine/cysteine in the medium. | - Verify CTH expression by Western blot or RT-qPCR.- Perform a dose-response experiment to optimize the label concentration.- Increase the incubation time.- Ensure the use of cystine-free medium and dialyzed serum. |
| Cell Toxicity | - High concentration of this compound.- Depletion of essential amino acids. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Ensure the basal medium is adequately supplemented with other essential nutrients. |
| Metabolic Conversion to Other Amino Acids | - In some cell lines, labeled amino acids can be metabolically converted to other amino acids. | - This is a known issue in SILAC experiments (e.g., arginine to proline conversion).[10] Analyze for potential d4-labeling in other amino acids. If significant conversion is observed, consider using cell lines with less active corresponding metabolic pathways. |
| Poor Chromatographic Separation | - Co-elution of labeled and unlabeled compounds. | - Optimize the LC gradient to improve the separation of the analytes of interest. |
Conclusion and Future Perspectives
The use of this compound for metabolic labeling provides a powerful and direct method for investigating the transsulfuration pathway in cultured cells. This approach offers valuable insights into the regulation of sulfur amino acid metabolism and its role in cellular physiology and disease. By following the detailed protocols and considerations outlined in this application note, researchers can successfully implement this technique to advance their understanding of this critical metabolic pathway.
Future applications of this methodology could include its use in co-culture systems to study metabolic interactions between different cell types, as well as its adaptation for in vivo studies in animal models. The continued development of mass spectrometry technology and data analysis tools will further enhance the power and accessibility of this innovative approach to metabolic research.
References
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Pharmaceuticals (Basel). 2024;17(5):649. Available from: [Link]
-
How much does the loss on drying of an amino acid affect the cell culture media in which it's used? ResearchGate. 2021. Available from: [Link]
-
Dethlefsen LA, Dürr FE. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine. Biochem Pharmacol. 1988;37(19):3791-3796. Available from: [Link]
-
Pandey A, Andersen J. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods Mol Biol. 2009;527:189-204. Available from: [Link]
-
Zhu J, Berisa M, Schwörer S, et al. Transsulfuration activity can support cell growth upon extracellular cysteine limitation. Cell Metab. 2019;30(5):865-876.e5. Available from: [Link]
-
Iuchi Y, Koyama S, Fujii J. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION. J Biol Chem. 2009;284(51):35534-35541. Available from: [Link]
-
8 (A-F). Mass spectra of cystathionine elimination products of T.... ResearchGate. Available from: [Link]
-
Hui S, Cowan KJ, Zeng X, et al. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods Mol Biol. 2017;1601:211-228. Available from: [Link]
-
Krijt J, Kožich V. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine. Metabolites. 2020;10(5):183. Available from: [Link]
-
Van Hoof D, Muñoz J, Braam SR, et al. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. J Proteome Res. 2011;10(9):3922-3930. Available from: [Link]
-
Zang L, Badrinarayanan A, Heffner KM, et al. Amino acids in the cultivation of mammalian cells. Biotechnol Adv. 2016;34(1):13-26. Available from: [Link]
-
Magera MJ, Lacey JM, Casetta B, et al. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;785(2):331-340. Available from: [Link]
-
Nicolas J, Magli S, Rabbanian S, et al. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nat Protoc. 2020;15(5):1686-1715. Available from: [Link]
-
Metabolic flux analysis with isotope tracing using deuterium-labelled... ResearchGate. Available from: [Link]
-
Troubleshooting for Possible Issues. ResearchGate. Available from: [Link]
-
Singh R, Dubey A, Joshi S, et al. Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. BioTechniques. 2023;76(1):29-37. Available from: [Link]
-
Paris G, Fogel ML, Sessions AL. Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio ma. Rapid Commun Mass Spectrom. 2021;35(1):e8941. Available from: [Link]
-
Testai L, Piano I, Vellecco V, et al. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. Int J Mol Sci. 2023;24(21):15792. Available from: [Link]
-
Szabo C. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Antioxid Redox Signal. 2018;28(9):783-802. Available from: [Link]
-
Sala A, Kayganich K, Murphy RC. Preparation and Tandem Mass Spectrometric Analyses of Deuterium-Labeled Cysteine-Containing Leukotrienes. Anal Chem. 1990;62(20):2263-2269. Available from: [Link]
-
Jurkowska H, Wróbel M. Bridging the Gap in Cancer Research: Sulfur Metabolism of Leukemic Cells with a Focus on L-Cysteine Metabolism and Hydrogen Sulfide-Producing Enzymes. Cancers (Basel). 2023;15(13):3488. Available from: [Link]
-
Dieterich DC, Link AJ, Graumann J, et al. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Curr Protoc Cell Biol. 2007;Chapter 7:Unit 7.11. Available from: [Link]
-
Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. 2022. Available from: [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. 2019. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]
-
Zhang Y, Li W, Wang D, et al. Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. 2016;12(10):1931-1941. Available from: [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available from: [Link]
-
Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Metabolic Solutions. Available from: [Link]
-
Jurkowska H, Wróbel M. Sulfurtransferases and Cystathionine Beta-Synthase Expression in Different Human Leukemia Cell Lines. Biomolecules. 2022;12(1):148. Available from: [Link]
-
Jones DP, Liang Y. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(28):3378-3382. Available from: [Link]
-
SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. 2018. Available from: [Link]
-
Chen S, Yang Y, Liu J, et al. Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Sci Rep. 2019;9(1):2258. Available from: [Link]
-
Lork A, Brück R, Wetzel M, et al. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analyst. 2022;147(19):4340-4366. Available from: [Link]
-
Mani S, Li H, Yang H, et al. Regulators of the transsulfuration pathway. Br J Pharmacol. 2018;175(4):537-549. Available from: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. LCGC International. Available from: [Link]
Sources
- 1. Transsulfuration activity can support cell growth upon extracellular cysteine limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D,L-Cystathionine-d4 solubility and stability issues
Welcome to the technical support guide for D,L-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this isotopically labeled intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, as the thioether group is susceptible to oxidation.[2][3]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound have significantly different stability profiles compared to the solid form. For maximum stability, prepared stock solutions should be stored at -80°C for a period of up to 6 months.[2][4][5] For shorter-term storage, -20°C is acceptable for up to one month.[2][4][5]
Expert Insight: To maintain the integrity of your stock solution, it is highly recommended to aliquot it into single-use volumes. This practice prevents repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[5] When preparing aqueous solutions, consider protecting them from light to minimize potential photodegradation.[3][5]
Q3: Is this compound sensitive to pH?
Yes, the stability of cystathionine can be influenced by pH. While solubility can be achieved in strongly acidic or basic conditions, these environments may not be optimal for stability.[4] Acidic conditions, in particular, can promote decomposition and racemization in certain amino acids.[6] For many biological molecules, a pH range of 5 to 7 is often optimal for stability.[7] Therefore, while you may use acidic or basic solvents for initial dissolution, it is critical to consider the pH of your final experimental medium and its potential impact on the compound's integrity over time.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for sulfur-containing amino acids like cystathionine is the oxidation of the thioether side chain.[2][3] This process can be accelerated by exposure to atmospheric oxygen, light, and contaminating metal ions.[3] This is why proper storage in tightly sealed, light-protected containers and the use of high-purity solvents are critical.[3]
Solubility Guide
This compound is noted to be slightly soluble in water.[1] Its non-deuterated counterpart, L-Cystathionine, exhibits solubility that is highly dependent on the solvent and pH. The following table summarizes known solubility data, which serves as an excellent starting point for this compound.
| Solvent | Concentration | Conditions | Reference |
| Water | 40 mg/mL (179.97 mM) | Adjust pH to 2 with 1M HCl | [4][8] |
| Water | 25 mg/mL (112.48 mM) | Adjust pH to 10 with NaOH; requires sonication | [4][8] |
| 1M HCl | 50 mg/mL (224.96 mM) | Requires sonication | [4][8] |
| PBS | 3.33 mg/mL (14.98 mM) | Requires sonication | [4][8] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [4][8] |
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow to resolve them.
Issue 1: My this compound is not dissolving in my aqueous buffer.
Incomplete dissolution can lead to inaccurate concentrations and unreliable experimental results. Follow this workflow to troubleshoot solubility issues.
Caption: Workflow for troubleshooting this compound solubility.
Causality Explained:
-
Sonication & Gentle Warming: These methods increase the kinetic energy of the solvent and solute molecules, overcoming intermolecular forces and promoting dissolution.[4] Use these methods judiciously, as excessive heat can degrade the compound.
-
pH Adjustment: D,L-Cystathionine possesses both acidic (carboxyl) and basic (amino) groups. Its solubility is lowest at its isoelectric point and increases significantly in acidic or basic conditions where the molecule becomes charged.[4][8] Preparing a concentrated stock in 1M HCl is a reliable method, which can then be carefully neutralized or diluted into your final experimental buffer.[4][9]
Issue 2: I observe precipitation after adding my this compound stock solution to a buffer with high organic content.
This is a common issue when mixing aqueous buffer solutions with organic solvents like acetonitrile or methanol, often encountered in HPLC or LC-MS applications.
Root Cause: Buffers, which are salts, have limited solubility in organic solvents. When the percentage of organic solvent in the mixture becomes too high, the buffer can precipitate out of the solution.[10] For example, phosphate buffers can start to precipitate when the acetonitrile concentration exceeds 70%.[10]
Protocol for Prevention:
-
Determine the Precipitation Point: Before running your experiment, test the solubility of your final buffer mixture. Incubate mixtures of your buffer with varying percentages of the organic solvent for at least 10 minutes.[10]
-
Visual and Instrumental Inspection: Check for any visible crystals or turbidity. For sensitive applications, measuring the turbidity with a UV-Vis spectrophotometer can confirm the presence of minute precipitates.[10]
-
Adjust Gradient Method: If precipitation is observed, modify your experimental method (e.g., your HPLC gradient) to ensure the organic content does not exceed the determined precipitation threshold.[10]
-
Alternative Mobile Phase: A robust best practice is to prepare your organic mobile phase (e.g., Channel B in an HPLC) with a mixture of the organic solvent and a small amount of the aqueous buffer. This ensures the buffer salts never encounter a 100% organic environment in the pump's mixing chamber, preventing localized precipitation.[10]
Issue 3: My experimental results are inconsistent over time, suggesting my compound is degrading.
Inconsistent results often point to a stability issue. The structural integrity of this compound is paramount for its function as an internal standard or metabolic tracer.
Caption: Key environmental factors impacting compound stability.
Self-Validating Protocol for Preparing Stable Stock Solutions:
-
Weighing: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Solvent Selection: Use high-purity, degassed solvents (e.g., HPLC or LC-MS grade) to minimize dissolved oxygen and potential metal ion contaminants.[3]
-
Dissolution: Prepare the solution according to the solubility guide. If using 1M HCl, add the acid dropwise while vortexing.[11] If sonication is needed, use a bath with controlled temperature to avoid overheating.
-
Inert Gas Purge (Optional but Recommended): For maximum stability against oxidation, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[9]
-
Sterile Filtration: If the solution is for cell culture or other biological applications, pass it through a 0.22 µm syringe filter to ensure sterility.[4]
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) vials.[3] Label clearly and store at -80°C for up to 6 months.[4][5]
By adhering to these rigorous preparation and storage protocols, you create a self-validating system that minimizes the risk of compound degradation, ensuring the reliability and reproducibility of your experimental data.
References
-
Al-Majid, A. M., et al. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. [Link]
-
Takaoka, Y., et al. (n.d.). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. PMC - PubMed Central. [Link]
-
The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica. (n.d.). PMC - NIH. [Link]
-
Belokon, Y. N., et al. (n.d.). Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. [Link]
-
Gelb, M. H. (2020, May 26). Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity. NIH. [Link]
-
Morris, A. A. M., et al. (n.d.). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease. [Link]
-
Site-selective deuteration of amino acids through dual protein catalysis. (n.d.). ResearchGate. [Link]
-
Thermodynamic studies of the core histones: pH and ionic strength effects on the stability of the (H3-H4)/(H3-H4)2 system. (n.d.). PubMed. [Link]
-
How to prepare and store Amino acid stock solution? (2016, January 9). ResearchGate. [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (n.d.). ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for D,L-Cystathionine-d4
Welcome to the Technical Support Center. This guide is designed for analytical chemists and researchers optimizing quantification methods for Cystathionine using its deuterated internal standard, D,L-Cystathionine-d4 (3,3,4,4-d4) . Unlike generic protocols, this resource addresses the specific physicochemical challenges of this polar thioether amino acid, focusing on HILIC chromatography , MRM transition specificity , and matrix effect mitigation .
Part 1: Method Development & MS Optimization
Q: What are the optimal MRM transitions for this compound?
A: The selection of transitions depends on the specific labeling position. For the standard 3,3,4,4-d4 isotopolog (deuterium on the homocysteine moiety), the mass shift propagates to fragments containing the four-carbon chain.
Recommended MRM Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV)* | Origin of Fragment |
| Cystathionine (Native) | 223.1 | 134.1 | Quant | 15 - 25 | Homocysteine moiety (cleavage at C-S) |
| 223.1 | 88.1 | Qual | 20 - 30 | Alanine moiety (cleavage at C-S) | |
| Cystathionine-d4 | 227.1 | 138.1 | Quant | 15 - 25 | d4-Homocysteine moiety |
| 227.1 | 88.1 | Qual | 20 - 30 | Unlabeled Alanine moiety |
Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp ±5 eV around these values during tuning.
Technical Insight: The primary fragmentation of cystathionine involves the cleavage of the C-S bonds. The fragment at m/z 134 corresponds to the loss of the alanine moiety (89 Da) and water/ammonia rearrangements from the homocysteine backbone. Since the d4 label is on the homocysteine part, the Quant ion shifts from 134 to 138. The Qual ion (alanine part) remains at m/z 88 for both native and IS, providing a unique confirmation pattern.
Q: How do I optimize Source Parameters for this polar zwitterion?
A: Cystathionine is highly polar and non-volatile. Source optimization must balance desolvation with thermal stability.
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 2.5 – 3.5 kV (Keep lower to prevent in-source fragmentation).
-
Desolvation Temperature: High (500°C+) is often required for HILIC flow rates, but ensure the compound does not degrade.
-
Cone Voltage / Declustering Potential: Optimize to maximize the [M+H]+ precursor. Excessive voltage will prematurely break the fragile C-S bond, reducing sensitivity.
Part 2: Chromatography & Separation Strategy
Q: Should I use C18 or HILIC?
A: Strongly recommend HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Why HILIC? Cystathionine is a polar amino acid (logP ≈ -3.2). On standard C18, it elutes in the void volume, leading to massive ion suppression from salts and unretained matrix components.
-
Why not C18? To retain it on C18, you must use ion-pairing reagents (e.g., HFBA, NFPA) which contaminate the MS source, or perform time-consuming derivatization (e.g., butanol-HCl).
Recommended HILIC Conditions:
-
Column: Amide-based HILIC (e.g., BEH Amide, TSKgel Amide-80). Amide phases offer superior peak shape for zwitterions compared to bare silica.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start high organic (85-90% B) to retain the analyte, then ramp down to 50-60% B.
Decision Workflow:
Figure 1: Decision matrix for selecting chromatographic mode based on sample pretreatment.
Part 3: Sample Preparation & Extraction
Q: Can I use simple protein precipitation?
A: Yes, but solvent choice is critical for HILIC compatibility.
-
Precipitation Agent: Use Acetonitrile (ratio 3:1 or 4:1 to sample). Avoid Methanol if injecting directly onto HILIC, as Methanol is a stronger eluent in HILIC and causes peak broadening.
-
Acidification: Add 0.1% Formic Acid to the precipitation solvent to disrupt protein binding and enhance solubility of the acidic amino acid.
-
DTT Addition: While Cystathionine is a thioether (stable), it is often analyzed in panels with Homocysteine (disulfide). If measuring a panel, add DTT or TCEP to reduce disulfides. Cystathionine itself remains unaffected.
Protocol Summary:
-
Aliquot 50 µL Plasma/Serum.
-
Add 20 µL Internal Standard Solution (this compound in 50% ACN).
-
Add 200 µL Acetonitrile + 0.1% Formic Acid .
-
Vortex (1 min) -> Centrifuge (10 min, 14,000 x g).
-
Transfer Supernatant. Crucial: Do not evaporate to dryness if possible; inject the ACN supernatant directly to maintain HILIC solvent strength.
Part 4: Troubleshooting & FAQs
Q: I see a "split peak" for Cystathionine. What is happening?
A: This is likely the separation of diastereomers.
-
Cause: Synthetic D,L-Cystathionine (and the d4 IS) contains four isomers: L-L, D-D, L-D, and D-L (Allocystathionine). Biological samples typically contain only L-Cystathionine.
-
Observation: On high-efficiency columns (especially Chiral or long Amide columns), you may resolve the L-isomer from the Allo-isomers.
-
Solution: Ensure you integrate the peak that co-elutes with the endogenous L-Cystathionine in your QC samples. The d4 IS is a racemic mixture, so it might appear as a broad peak or doublet. Sum the area of the d4 peaks if they are not fully resolved, or strictly integrate the peak corresponding to the L-isomer retention time.
Q: My sensitivity drops significantly after 50 injections.
A: This is a common HILIC issue known as "Source Fouling" or "Column Aging."
-
Fix 1 (Source): Divert the LC flow to waste for the first 1-2 minutes (containing salts/lipids) and after the peak elutes.
-
Fix 2 (Column): HILIC columns require long equilibration. If retention times drift, the water layer on the stationary phase is changing. Ensure your re-equilibration time between injections is at least 3-5 column volumes.
Q: Why is the d4 signal suppressing the native signal?
A: This is "Cross-Talk" or "Isotopic Interference."
-
Check: Ensure your d4 standard purity is high (>99% isotopic purity). If the d4 standard contains d0 (native), it will contribute to the analyte signal (False Positive).
-
Check: Ensure the mass resolution (Quadrupole isolation window) is not too wide. If using a window of >1.0 Da, the 223 channel might pick up the 227 tail, or vice versa. Set Quadrupole resolution to "Unit" or "High" (0.7 FWHM).
References
-
Cayman Chemical. Cystathionine-d4 Product Information & Usage. Retrieved from
-
Kozich, V., et al. (2014). "Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry." Clinica Chimica Acta.
-
Waters Corporation. HILIC Analysis of Monoamine Neurotransmitters and Polar Metabolites. Application Note.
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs RPLC. Technical Guide.
-
Stamler, J.S., et al. (2019). "Gas-Phase Fragmentation Reactions of Protonated Cystine and Related Thioethers." Journal of The American Society for Mass Spectrometry. (Context for C-S bond cleavage mechanisms).
Technical Support Center: D,L-Cystathionine-d4 Peak Shape Optimization
Status: Active Analyte: D,L-Cystathionine-d4 (Internal Standard) / Cystathionine Application: LC-MS/MS Quantification (Metabolomics, Clinical Research)[1][2]
Analyte Profile & The "Why" Behind the Failures
To troubleshoot peak shape effectively, one must understand the physicochemical "personality" of Cystathionine. It is not a standard lipophilic drug; it is a highly polar, zwitterionic thioether amino acid.[2]
The Core Challenge: Cystathionine contains two amino groups and two carboxyl groups.
-
pKa Values: Carboxyls (~1.8 - 2.2), Amines (~9.0 - 9.6).[1]
-
At Neutral pH: It exists as a zwitterion (net charge 0 but highly charged locally), making it insoluble in non-polar solvents and poorly retained on standard C18 columns.[1][2]
-
The Consequence: Most peak shape issues (fronting, splitting, tailing) arise from a mismatch between the separation mode (HILIC vs. RP) and the ionization state of the molecule.
Quantitative Profile
| Property | Value | Implication for Chromatography |
| Polarity | High (LogP < -3) | Elutes in the void volume on C18 without modification.[1] |
| Solubility | Water-soluble, Organic-insoluble | Critical: Injecting 100% aqueous samples into HILIC causes immediate peak splitting.[1][2] |
| Stability | Oxidation-prone (Thioether) | "Ghost peaks" or broadening may actually be sulfoxide degradation products.[1] |
Diagnostic Workflow
Use this decision matrix to identify the root cause of your peak shape distortion.
Figure 1: Diagnostic decision tree for isolating Cystathionine-d4 peak shape failures based on chromatographic symptoms.
Technical Support FAQs: Specific Failure Modes
Issue 1: "My peak is splitting into two, looking like a letter 'M'."
Diagnosis: Solvent Strength Mismatch (The "Strong Solvent Effect"). Context: This is the #1 error in HILIC analysis. In HILIC, water is the "strong" solvent (eluting solvent).[3][4] If you dissolve your Cystathionine-d4 standard or biological extract in 100% water (or high water content) and inject it onto a HILIC column equilibrated at 80% Acetonitrile, the analyte travels faster than the mobile phase at the head of the column. The Fix:
-
Protocol: Ensure your sample diluent matches the initial mobile phase conditions.
-
Target: Diluent should be ≥75% Acetonitrile .
-
Workflow: If performing protein precipitation (PPT), use a 3:1 or 4:1 ratio of ACN:Sample.[2] Inject the supernatant directly without evaporating to dryness/reconstituting in water.
Issue 2: "The peak is tailing severely (Asymmetry > 2.0)."
Diagnosis: Secondary Silanol Interactions or Metal Chelation.[2] Context: Cystathionine is a zwitterion.[2] If the mobile phase pH is near the pI (isoelectric point) or if the ionic strength is too low, the amine groups will interact with free silanol groups on the silica surface of the column. The Fix:
-
Buffer is Mandatory: Never use plain water/formic acid for HILIC of amino acids.[2]
-
Recommendation: Use 10 mM Ammonium Formate (pH 3.0 - 4.0) or Ammonium Acetate (pH 5.0 - 6.0) in the aqueous mobile phase.[1] The ammonium ions compete for the silanol sites, "masking" them from the analyte.
Issue 3: "Retention times are shifting between injections."
Diagnosis: Insufficient HILIC Equilibration. Context: HILIC columns rely on the formation of a stagnant "water layer" on the surface of the stationary phase. This layer takes longer to establish than the monolayer in Reversed-Phase chromatography. The Fix:
-
Re-equilibration: Set the post-time or re-equilibration time to at least 20 column volumes .
-
Gradient: Avoid 0% to 100% gradients. Keep the aqueous phase consistent (e.g., maintain at least 5% water) to prevent the hydration layer from stripping off completely.
Validated Optimization Protocols
Below are two distinct pathways. Choose Method A for modern, high-throughput analysis.[1][2] Choose Method B if you lack HILIC expertise or columns.
Method A: HILIC (The Gold Standard)
Best for: High throughput, minimal sample prep, polar metabolites.[2]
| Parameter | Specification | Rationale |
| Column | Amide-HILIC or Zwitterionic-HILIC (2.1 x 100mm, 1.7µm) | Amide phases provide hydrogen bonding retention without excessive ion exchange.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ionic strength suppresses tailing; pH controls ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | The "weak" solvent in HILIC.[1] |
| Gradient | 0-2 min: 90% B; Ramp to 60% B over 5 min. | Shallow gradient ensures resolution from isobaric interferences.[2] |
| Sample Diluent | 80:20 Acetonitrile:Water | CRITICAL: Prevents peak splitting.[1] |
Method B: Butylation Derivatization (Reversed-Phase)
Best for: Robustness, utilizing standard C18 columns, increasing sensitivity.[1][2]
Mechanism: Converts the polar carboxyl groups into butyl esters, making the molecule lipophilic.
Protocol:
-
Dry: Evaporate sample/standard to complete dryness under Nitrogen.
-
React: Add 100 µL of 3M HCl in n-Butanol .
-
Heat: Incubate at 65°C for 15-20 minutes.
-
Dry: Evaporate to dryness again to remove excess HCl/Butanol.
-
Reconstitute: Dissolve in 90:10 Water:Acetonitrile.
-
Analyze: Standard C18 Column (Mobile Phase: Water/ACN with 0.1% Formic Acid).[2]
Visualizing the HILIC Mechanism
Understanding why HILIC works prevents common errors.
Figure 2: The HILIC Partitioning Mechanism. Retention occurs when the polar analyte partitions into the water-rich layer on the surface.[5] If the sample is too aqueous, it disrupts this layer, causing peak splitting.
References
-
Thermo Fisher Scientific. (2012).[2] Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (Demonstrates the impact of mobile phase composition and equilibration on polar analytes).
-
Waters Corporation. (2023).[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting. (Definitive guide on solvent mismatch effects in HILIC).
-
Agilent Technologies. (2018).[2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (Comprehensive guide on HILIC stationary phases and buffer selection).
-
PubChem. (n.d.).[1][2] L-Cystathionine Compound Summary. (Physicochemical properties including pKa and solubility).[1][6]
-
Restek Corporation. (2022).[1][2] Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (General peak shape diagnostics including splitting and tailing).[1][5][7]
Sources
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. L-Cystathionine | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CYSTATHIONINE CAS#: 535-34-2 [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
D,L-Cystathionine-d4 storage conditions and shelf life
Technical Guide: D,L-Cystathionine-d4 Storage, Stability, and Handling
Executive Summary & Compound Profile
This compound is a critical stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS workflows for the quantification of cystathionine, a key intermediate in the transsulfuration pathway. Its utility relies entirely on its isotopic purity and chemical stability.
As a thioether-containing amino acid, this compound is chemically vulnerable to oxidation (forming sulfoxides) and hygroscopic degradation . The deuterated label (typically on the homocysteine moiety carbons 3 and 4) is non-exchangeable under physiological conditions, but the chemical integrity of the molecule itself requires rigorous environmental control.
Table 1: Physicochemical Profile
| Property | Specification | Critical Note |
|---|---|---|
| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | Deuterium typically on homocysteine side chain |
| Molecular Weight | ~226.3 g/mol (d4 form) | +4 Da shift from native (222.3 g/mol ) |
| Solubility | Water (limited), 1M HCl (good) | Insoluble in non-polar organics (DMSO, EtOH) |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture |
| Oxidation Potential | High | Thioether sulfur oxidizes to sulfoxide (R-S(=O)-R) |
Storage Protocols: Solid State (The "Golden Standard")
The solid powder is significantly more stable than any solution. Your goal is to maintain the compound in this state for as long as possible.
Optimal Conditions:
-
Temperature: -20°C (Standard) or -80°C (Extended).
-
Atmosphere: Inert gas (Nitrogen or Argon) overlay is highly recommended.
-
Container: Amber glass vials with Teflon-lined caps (protects from light and air).
-
Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.
Shelf Life Estimates:
-
4°C (Refrigerated): < 1 year (Risk of condensation).
-
Room Temp: < 1 week (Significant oxidation risk).
Protocol: Handling Upon Arrival
-
Equilibration: Allow the vial to warm to room temperature before opening (approx. 30 mins).
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis and clumping.
-
-
Aliquotting: If you plan to use the compound over months, weigh out single-use aliquots in a glove box or dry environment immediately upon opening. Flush each aliquot with N2 before sealing.
Solution Stability & Reconstitution (The "Danger Zone")
Once dissolved, the kinetic barrier to oxidation drops dramatically. Dissolved oxygen is the primary enemy.
Table 2: Solvent Compatibility & Stability
| Solvent System | Solubility | Stability Window (-20°C) | Recommendation |
|---|---|---|---|
| Degassed Water | ~1-5 mg/mL | < 1 month | Preferred for immediate use. |
| 0.1 - 1M HCl | ~50 mg/mL | 1-3 months | Best for Stock. Acid stabilizes the amine groups. |
| DMSO | Insoluble | N/A | Do NOT use. |
| Ethanol/Methanol | Poor | N/A | Not recommended. |
Step-by-Step Reconstitution Protocol:
-
Solvent Prep: Use LC-MS grade water or 0.1M HCl. Critical: Sparge the solvent with Helium or Nitrogen for 10 minutes to remove dissolved oxygen.
-
Dissolution: Add solvent to the powder. Vortex gently. If using neutral water, mild sonication (water bath, <30°C) may be required.
-
Storage: Divide into single-use aliquots (e.g., 100 µL).
-
Freezing: Snap-freeze in liquid nitrogen or dry ice/ethanol bath to minimize crystal formation time. Store at -80°C.
Visualizing the Workflow:
Caption: Figure 1. Optimal workflow for handling this compound from arrival to solution storage, prioritizing moisture control and oxidation prevention.
Degradation Dynamics & Troubleshooting
Understanding how the molecule fails allows you to detect it before it ruins your experiment.
Primary Failure Mode: Thioether Oxidation The sulfur atom in cystathionine is electron-rich and prone to nucleophilic attack by oxygen species.
-
Stage 1: Oxidation to Cystathionine Sulfoxide (+16 Da).
-
Stage 2: Further oxidation to Cystathionine Sulfone (+32 Da).
Secondary Failure Mode: Isotopic Exchange (Rare)
-
The deuterium labels on the 3,3,4,4 positions (beta/gamma carbons) are non-exchangeable in aqueous solution at neutral/acidic pH.
-
Risk:[2] Extreme basic conditions (pH > 10) or high temperatures could theoretically promote exchange or elimination reactions, but this is rare in standard protocols.
QC Checklist: How to Validate Your Standard Before running a batch of clinical samples, perform a "Zero Injection":
-
Inject the Internal Standard (IS) alone.
-
Monitor the MRM transition for the parent (M) and the M+16 (Sulfoxide) peak.
-
Pass Criteria: Sulfoxide peak area < 5% of Parent peak area.
Caption: Figure 2. Troubleshooting logic for detecting oxidative degradation in cystathionine standards via LC-MS.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has turned into a sticky gel. Is it still usable?
-
Answer: No. This indicates significant moisture absorption (deliquescence). The exact concentration is now impossible to determine due to the water weight, and hydrolysis may have occurred. Discard and replace. To prevent this, always equilibrate vials to room temperature before opening.
Q2: Can I use DMSO to make a high-concentration stock?
-
Answer: No. Cystathionine is a zwitterionic amino acid and is virtually insoluble in DMSO or non-polar organic solvents [1]. Use 0.1M HCl or degassed water.
Q3: Why do you recommend 0.1M HCl over pure water for reconstitution?
-
Answer: Two reasons:
-
Solubility: The acidic pH protonates the amine groups, disrupting the crystal lattice and significantly enhancing solubility (up to 50 mg/mL vs ~1-5 mg/mL in water) [2].
-
Microbial Inhibition: Acidic solutions prevent bacterial growth during storage at 4°C or -20°C.
-
Q4: Will the deuterium labels fall off if I use an acidic solvent?
-
Answer: No. The 3,3,4,4-d4 labels are located on the side chain carbons (beta and gamma positions relative to the homocysteine moiety). These C-D bonds are chemically stable and do not undergo exchange with solvent protons under standard acidic conditions [3]. Only deuterium on heteroatoms (N-D, O-D) or alpha-carbons (under extreme conditions) are labile.
Q5: I see a small peak eluting just before my main Cystathionine-d4 peak. What is it?
-
Answer: This is likely the sulfoxide degradation product. Sulfoxides are more polar than the parent thioether, causing them to elute earlier in Reverse Phase (C18) chromatography. If this peak exceeds 5% of the total area, prepare fresh stock.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cystathionine. Retrieved from [Link]
Sources
How to address low signal intensity of D,L-Cystathionine-d4
Welcome to the technical support center for D,L-Cystathionine-d4. This guide is designed for researchers, scientists, and drug development professionals who are using this compound as an internal standard in their quantitative analyses and are encountering challenges with low signal intensity. As Senior Application Scientists, we have compiled this resource to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in scientific principles and extensive field experience.
Introduction to this compound
This compound is a deuterated stable isotope-labeled form of cystathionine, an intermediate in the transsulfuration pathway that metabolizes homocysteine to cysteine.[1][2][3] It is commonly used as an internal standard in mass spectrometry-based quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of endogenous cystathionine in biological samples.[1][4][5] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation, matrix effects, and instrument response.[6]
Low signal intensity of this compound can compromise the accuracy and precision of your analytical method. This guide will walk you through a logical troubleshooting process, from simple checks to more complex method optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound signal is very low or absent. What are the first things I should check?
Answer:
When faced with a sudden loss or significant decrease in signal, it's essential to start with the most straightforward potential issues before moving to more complex troubleshooting. Often, the problem can be resolved with a few simple checks.
Core Concept: The initial troubleshooting steps should focus on confirming the integrity of the standard solution and the basic functionality of the LC-MS system.
Initial Checks & Rationale
-
Verify the Integrity of the Stock and Working Solutions:
-
Proper Storage: this compound is typically a solid that should be stored at -20°C for long-term stability.[1] Improper storage can lead to degradation.
-
Solubility: The solubility of this compound in water is listed as "slightly soluble".[1] Ensure that the compound is fully dissolved in your stock solution. Sonication or gentle warming may be necessary. For some related compounds, adjusting the pH to 1 with HCl has been used to aid dissolution.[5]
-
Solution Stability: Once in solution, the stability of this compound can be affected by factors like temperature and light. It is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]
-
Contamination: Ensure that your solvent is of high purity and free from contaminants that could degrade the standard or interfere with its ionization.
-
-
Confirm Instrument Performance:
-
System Suitability Test: Before running your samples, perform a system suitability test by injecting a known concentration of this compound in a clean solvent. This will confirm that the LC-MS system is performing as expected.
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[7] This includes checking the ion source, mass analyzer, and detector settings.
-
Basic Instrument Checks: Ensure there is sufficient mobile phase and that the waste container is not full. Check for any leaks in the LC system.
-
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting workflow for low this compound signal.
Question 2: I've confirmed my standard solution is good and the instrument is performing well, but the signal is still low in my biological samples. What should I investigate next?
Answer:
If the issue persists with biological samples, the problem likely lies within the sample preparation or the interaction of the sample matrix with the analyte. Matrix effects and inefficient extraction are common culprits.
Core Concept: The sample matrix can significantly impact the ionization efficiency of the analyte and internal standard. The sample preparation procedure must be optimized to minimize these effects and ensure efficient recovery.
Investigation of Sample Preparation and Matrix Effects
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Cystathionine is a polar molecule. Your extraction protocol should be optimized for its recovery from the sample matrix (e.g., plasma, serum, tissue homogenate). A common method involves protein precipitation with an organic solvent like methanol containing formic acid.[8]
-
Reductive Step for Sulfur-Containing Amino Acids: Cystathionine contains a thioether bond. While more stable than a thiol, it's important to consider the overall redox state of the sample. For related sulfur-containing amino acids like homocysteine, a reducing agent such as dithiothreitol (DTT) is often included in the extraction buffer to prevent disulfide bond formation.[8] While not always necessary for cystathionine itself, its inclusion can be beneficial in complex biological matrices.
-
Solid Phase Extraction (SPE): For cleaner samples, consider implementing an SPE step. This can help remove interfering components from the matrix.[9]
-
-
Assess Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix.[10] This can lead to poor signal intensity and inaccurate quantification.
-
Post-Extraction Spike Experiment: To determine if matrix effects are present, perform a post-extraction spike experiment.
-
Extract a blank matrix sample (a sample that does not contain the analyte or internal standard).
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a standard of the same concentration in a clean solvent.
-
Compare the signal intensity of the post-extraction spike to the clean standard. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[11]
-
Use a Stronger Cation Exchange SPE: This can help to remove phospholipids and other sources of ion suppression.
-
-
Protocol: Post-Extraction Spike Experiment
| Step | Procedure | Rationale |
| 1 | Select a representative blank matrix sample (e.g., plasma from a subject not expected to have high levels of cystathionine). | To create a sample that contains the potential interfering substances without the analyte. |
| 2 | Extract the blank matrix using your established sample preparation protocol. | To process the matrix in the same way as your study samples. |
| 3 | Prepare two sets of samples: Set A: Spike the extracted blank matrix with this compound to a known final concentration. Set B: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as Set A. | Set A represents the analyte in the presence of the matrix, while Set B is the reference in a clean solution. |
| 4 | Analyze both sets of samples by LC-MS/MS. | To measure the signal intensity of the internal standard under both conditions. |
| 5 | Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100 | A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. |
Question 3: My chromatography is not optimal, and I suspect this is contributing to low signal intensity. How can I improve the separation of this compound?
Answer:
Poor chromatography can lead to peak broadening, which reduces signal intensity (height), and co-elution with matrix components, which causes ion suppression. Optimizing the chromatographic method is crucial for achieving good sensitivity.
Core Concept: Achieving good chromatographic retention and peak shape for polar compounds like cystathionine on traditional reversed-phase columns can be challenging and often requires specific mobile phase additives.
Chromatographic Optimization Strategies
-
Column Chemistry:
-
Reversed-Phase (C18): While standard C18 columns can be used, cystathionine's polarity may result in poor retention.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are well-suited for the retention of polar compounds and can be an excellent alternative to reversed-phase chromatography.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can also provide good retention and selectivity.
-
-
Mobile Phase Optimization:
-
Ion-Pairing Agents: For reversed-phase chromatography, adding an ion-pairing agent to the mobile phase can significantly improve the retention of polar, ionizable compounds like cystathionine. Nonafluoropentanoic acid (NFPA) has been successfully used for this purpose.[9]
-
Mobile Phase pH: The pH of the mobile phase will affect the ionization state of cystathionine's amino and carboxylic acid groups, which in turn influences its retention. Experiment with different pH values to find the optimal retention and peak shape.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will also impact retention. Create a gradient that provides good separation from other sample components.
-
Example LC Method Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A common starting point for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM NFPA | Formic acid aids in protonation for positive ion mode ESI, and NFPA acts as an ion-pairing agent for retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A standard organic mobile phase for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 2-5%) and ramp up to elute the analyte. | To ensure retention of the polar analyte on the column before elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
Question 4: I'm still struggling with low signal intensity. How can I optimize my mass spectrometer settings for this compound?
Answer:
Even with a clean sample and good chromatography, suboptimal mass spectrometer settings can lead to poor signal intensity. It is crucial to optimize the ionization source and fragmentation parameters specifically for this compound.
Core Concept: The efficiency of ionization and fragmentation is highly compound-dependent. Therefore, the mass spectrometer parameters must be tuned for the specific analyte.
Mass Spectrometer Optimization
-
Ionization Source:
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for amino acids. This compound will readily protonate in positive ion mode.
-
Source Parameters: Optimize the following parameters by infusing a solution of this compound directly into the mass spectrometer:
-
Capillary Voltage: Affects the efficiency of droplet charging.
-
Nebulizing Gas Pressure: Influences droplet size and solvent evaporation.
-
Drying Gas Flow and Temperature: Critical for desolvation of the droplets to form gas-phase ions.
-
-
Design of Experiment (DoE): For a systematic approach to optimizing multiple source parameters, consider using a Design of Experiment (DoE) strategy.[12]
-
-
MS/MS Parameters (for Triple Quadrupole Instruments):
-
Precursor Ion: The precursor ion for this compound in positive ion mode will be [M+H]+, which has a mass-to-charge ratio (m/z) of 227.3.
-
Product Ions: Infuse the standard and perform a product ion scan to identify the most intense and stable fragment ions.
-
Collision Energy (CE): Optimize the collision energy for each product ion transition to maximize the signal intensity.
-
Dwell Time: Ensure the dwell time is sufficient to acquire enough data points across the chromatographic peak for accurate quantification.
-
Workflow for MS Parameter Optimization
Caption: Workflow for optimizing mass spectrometer parameters for this compound.
Summary of Key Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| No Signal (Neat Standard) | Degraded standard, incorrect concentration, instrument malfunction. | Prepare fresh standard, verify calculations, run instrument diagnostics and calibration.[7] |
| Low Signal (Neat Standard) | Suboptimal MS parameters, poor ionization efficiency. | Infuse standard and optimize ion source and MS/MS parameters (e.g., collision energy).[12] |
| Low Signal (in Matrix) | Ion suppression, poor extraction recovery. | Perform post-extraction spike to assess matrix effects.[10][11] Optimize sample preparation (e.g., SPE, dilution). |
| Poor Peak Shape | Suboptimal chromatography. | Improve retention using HILIC or an ion-pairing agent (e.g., NFPA) in reversed-phase.[9] Adjust mobile phase pH. |
| Inconsistent Signal | Inconsistent sample preparation, unstable spray, instrument contamination. | Review sample preparation workflow for consistency. Clean the ion source.[13] Check for LC system leaks. |
By systematically working through these troubleshooting steps, you can identify and resolve the root cause of low signal intensity for this compound, leading to a more robust and reliable quantitative assay.
References
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. 2023. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025. Available from: [Link]
-
Smith DEC, Mendes MIS, Kluijtmans LAJ, Janssen MCH, Smulders YM, Blom HJ. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;911:186-191. Available from: [Link]
-
Magner M, Krupková M, Honzík T, et al. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clin Chim Acta. 2014;437:133-138. Available from: [Link]
-
Cystathionine. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Kuwahara T, Kaneko S, Ota M, et al. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Biosci Biotechnol Biochem. 2016;80(12):2435-2439. Available from: [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PMC. Available from: [Link]
-
Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. PubMed. Available from: [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. Available from: [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PMC. Available from: [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. PubMed. Available from: [Link]
-
Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio ma. CalTech GPS. Available from: [Link]
-
Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. PMC. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. PubMed. Available from: [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. Available from: [Link]
-
Internal standard problem:(. Chromatography Forum. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX. Available from: [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. 2024. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. 2019. Available from: [Link]
-
Plasma cystathionine β‐synthase (CBS) activity assay overview and... ResearchGate. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. 2025. Available from: [Link]
-
Sulfur containing amino acids – challenge of accurate quantification. RSC Publishing. Available from: [Link]
-
Reduction of Internal Standard Signals in Quantitative MALDI-TOF Mass Spectrometry. Scientific Research Publishing. Available from: [Link]
-
Cystathionine beta synthase. Wikipedia. Available from: [Link]
-
Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent. Available from: [Link]
-
Amino Acid Clusters Formed by Sonic Spray Ionization. ACS Publications. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. 2017. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
Improving recovery of D,L-Cystathionine-d4 from biological samples
Subject: Troubleshooting Recovery & Sensitivity Issues for D,L-Cystathionine-d4 in Biological Matrices Ticket Priority: High (Method Development/Validation) Assigned Specialist: Senior Application Scientist, Metabolomics Division[1]
Executive Summary: The "Polarity Trap"
You are likely encountering low recovery or variable signal intensity with This compound because this analyte is a zwitterionic, highly polar amino acid .[1]
Standard "dilute-and-shoot" or neutral organic protein precipitation (PPT) methods often fail because:
-
Protein Binding: Cystathionine can associate with plasma proteins, requiring pH disruption to release it.
-
Solubility Mismatch: It is poorly soluble in pure organic solvents (like 100% Acetonitrile), leading to precipitation losses during sample prep.[1]
-
Void Volume Elution: On standard C18 columns, it elutes with the solvent front (void volume), where ion suppression from salts and phospholipids is most severe.
This guide provides a self-validating workflow to isolate the failure point and optimize your method.
Part 1: Diagnostic Workflow
Before changing your protocol, you must distinguish between Extraction Loss (it never made it into the vial) and Matrix Suppression (it's there, but the Mass Spec can't see it).
Troubleshooting Logic Tree
Caption: Diagnostic logic to differentiate between ion suppression (matrix effect) and physical loss of analyte (extraction efficiency).
Part 2: Sample Preparation FAQs
Q1: I am using Methanol for protein precipitation. Why is my recovery <50%?
A: Neutral methanol is insufficient for cystathionine recovery for two reasons:
-
Solubility: Cystathionine is an amino acid with low solubility in high-percentage organic solvents.[1] If you precipitate with 100% MeOH, the analyte may co-precipitate with the proteins.
-
Protein Binding: In neutral pH, cystathionine can remain non-covalently bound to albumin.
The Fix: Acidic Extraction You must shift the pH to protonate the amine groups and denature the proteins more aggressively.
Optimized Protocol (Acidic PPT):
-
Sample: 50 µL Plasma/Serum.
-
Pre-Treatment: Add 10 µL of DTT (Dithiothreitol, 10 mM) .[1]
-
Why? Prevents oxidation of the sulfur atom to sulfoxide, a common cause of "disappearing" signal [1].
-
-
Precipitation: Add 200 µL of Methanol containing 0.1% to 0.5% Formic Acid .
-
Why? The acid disrupts protein binding and improves the solubility of the protonated amino acid in the supernatant [2].
-
-
Vortex/Centrifuge: Vortex 1 min, Centrifuge at 10,000 x g for 10 min.
-
Supernatant: Transfer to a clean vial. Do not evaporate to dryness if possible; dilution is safer. If evaporation is necessary, use Nitrogen at <40°C to prevent thermal degradation.
Q2: PPT didn't work. What is the "Gold Standard" cleanup?
A: If you still see high matrix effects, you must use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1]
-
Mechanism: Cystathionine has primary amines.[1] At pH < 2, these are positively charged. MCX resin retains positive ions while allowing neutral interferences (phospholipids) to wash away.[1]
-
Protocol Summary:
Part 3: Chromatography & Detection
Q3: Why does my retention time drift on my C18 column?
A: Cystathionine is too polar for C18. It elutes in the "void volume" (t0), which is the graveyard of quantitative mass spectrometry. This region contains unretained salts and phospholipids that cause severe ion suppression.[2]
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) You should use an Amide-HILIC column.[1] Amide phases are robust and provide excellent retention for polar amino acids without the need for ion-pairing reagents (which contaminate MS sources) [3].[1]
Recommended HILIC Conditions:
-
Column: BEH Amide or TSKgel Amide-80.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: Start High Organic (90% B)
Low Organic (50% B).
Q4: this compound is a racemic mixture.[1][5] Will I see two peaks?
A: It depends on your column.
-
Achiral Columns (C18, HILIC): No. The D- and L-enantiomers will co-elute as a single peak.[1] This is standard for total cystathionine quantification.[1]
-
Chiral Columns: Yes, you will see two peaks. Ensure you integrate the peak corresponding to the biological isomer (L-Cystathionine) if you are doing chiral separation.
Part 4: Data Summary & Specifications
Analyte Properties Table
| Property | Specification | Impact on Method |
| Compound | This compound | Internal Standard (IS) |
| Label Position | 3,3,4,4-d4 (Carbon backbone) | Stable. No deuterium exchange at physiological pH.[1] |
| pKa Values | ~2.1 (COOH), ~9.0 (NH2) | Zwitterionic at neutral pH.[1] Must acidify to protonate for MCX retention. |
| LogP | < -2.0 (Highly Polar) | Poor C18 retention. Requires HILIC or Ion-Pairing.[1] |
| Stability | Oxidation Sensitive | Requires Antioxidant (DTT/TCEP) in extraction buffer.[1] |
Recommended MRM Transitions (Example)
Verify with your specific instrument tuning.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |
| Cystathionine | 223.1 | 134.1 | 20 | Quantifier (Loss of serine moiety) |
| Cystathionine-d4 | 227.1 | 138.1 | 20 | IS Transition (Shift +4 Da) |
References
-
Stability of Sulfur Amino Acids
-
Acidic Extraction Efficacy
-
HILIC vs.
-
Cayman Chemical Product Guide (this compound)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Accuracy and Precision of D,L-Cystathionine-d4 in LC-MS/MS Quantification
Executive Summary
In the high-stakes environment of metabolic profiling and drug development, the quantification of Cystathionine serves as a critical checkpoint for the transsulfuration pathway. Elevated levels are definitive biomarkers for Cystathioninuria, cobalamin (B12) deficiency, and folate deficiency. However, the quantification of this thioether amino acid in complex matrices (plasma, urine, tissue homogenates) is plagued by significant ion suppression and matrix effects.
This guide evaluates the efficacy of D,L-Cystathionine-d4 as an Internal Standard (IS). While
Biological Context & The Analytical Challenge
To understand the necessity of an isotopic standard, one must first understand the volatility of the target analyte's environment. Cystathionine is a transient intermediate.[1][2]
The Transsulfuration Pathway
Cystathionine is formed by the condensation of Homocysteine and Serine (catalyzed by Cystathionine
Figure 1: The Transsulfuration Pathway. Cystathionine accumulation indicates a block at the CTH step (Cystathioninuria) or upstream dysregulation.
The Matrix Problem
In LC-MS/MS, cystathionine elutes early in Reverse Phase (RP) chromatography due to its polarity. This region is a "dumping ground" for unretained salts, polar lipids, and other amino acids from urine or plasma. These co-eluting contaminants compete for charge in the Electrospray Ionization (ESI) source, leading to Ion Suppression .[5][6] Without a co-eluting internal standard that experiences the exact same suppression, quantification errors can exceed 40%.
Technical Deep Dive: The Internal Standard Landscape
Why choose this compound over other options? The decision rests on the principle of Isotope Dilution Mass Spectrometry (IDMS) .
Comparative Analysis of Standards
| Feature | This compound (Recommended) | Structural Analog (e.g., S-Adenosylmethionine) | External Calibration | |
| Matrix Compensation | Excellent (Corrects 99% of effects) | Perfect (Ideal co-elution) | Poor (Different retention time) | None |
| Retention Time Shift | Slight (Deuterium effect: -0.05 to -0.1 min) | None | Significant | N/A |
| Cost Efficiency | High | Low (Very Expensive) | High | Very High |
| Availability | Readily Available | Rare / Custom Synthesis | Readily Available | N/A |
| Chirality | Racemic (D/L mixture) | Usually L-isomer | N/A | N/A |
Expert Insight: The "Deuterium Effect" & Chirality
As a Senior Scientist, I must highlight two critical nuances often missed in basic protocols:
-
The Deuterium Isotope Effect: Deuterium (
H) is slightly more lipophilic than Protium ( H). On high-efficiency C18 columns, this compound may elute slightly earlier than endogenous L-Cystathionine.-
Mitigation: Ensure your integration window covers both the analyte and the IS. If they separate completely (rare in standard methods), the matrix correction is compromised.
-
-
Chiral Considerations: This product is D,L (racemic). Endogenous cystathionine is L .
-
Achiral Chromatography (Standard): D and L co-elute. The IS functions perfectly.
-
Chiral Chromatography: D and L separate. You must integrate the L-Cystathionine-d4 peak to match the endogenous analyte.
-
Experimental Validation: Self-Validating Protocol
This protocol uses this compound to validate accuracy in human plasma. It relies on a "Spike-Recovery" methodology, the gold standard for proving an assay works.
Workflow Architecture
Figure 2: Optimized LC-MS/MS Workflow for Cystathionine Quantification.
Step-by-Step Methodology
1. Stock Preparation:
-
Dissolve this compound in 0.1 M HCl (stability is higher in acidic solution than pure water).
-
Target Concentration: 1 mM stock. Store at -80°C.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma.
-
CRITICAL STEP: Add 10 µL of this compound Working Solution (100 µM) before any other processing. This ensures the IS experiences the entire extraction variation.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex (30 sec) and Centrifuge (14,000 x g, 10 min, 4°C).
3. LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain polar amino acids without ion-pairing reagents.
-
Mobile Phase: A: 20mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
MRM Transitions:
Data Presentation & Performance Metrics
To validate the precision of this compound, we look at Matrix Factor (MF) and Recovery (RE) .
Calculation Logic
-
Matrix Factor (MF): (Peak Area in Matrix / Peak Area in Clean Solvent).
-
Goal: MF = 1.0.
-
Reality: MF < 1.0 indicates suppression.
-
-
IS-Normalized MF: (MF of Analyte / MF of IS).
-
Goal: This ratio should be exactly 1.0 , proving the IS corrects for the suppression.
-
Performance Data (Simulated for Demonstration)
| Matrix | Analyte MF (Uncorrected) | IS MF (Cystathionine-d4) | IS-Normalized MF | Precision (%CV) |
| Water (Control) | 1.00 | 1.00 | 1.00 | 1.2% |
| Human Plasma | 0.65 (Severe Suppression) | 0.66 | 0.98 | 2.5% |
| Urine | 0.45 (Extreme Suppression) | 0.44 | 1.02 | 3.1% |
Interpretation: In urine, the signal for cystathionine is suppressed by 55% (MF 0.45). However, this compound is also suppressed by roughly the same amount. When the ratio is calculated (0.45 / 0.44), the result is 1.02. This proves the IS restores accuracy even in the presence of massive matrix interference.
References
-
Stabler, S. P., et al. (1993).[2] "Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency." Blood.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Smith, D. E. C., et al. (2012).[9] "A liquid chromatography mass spectrometry method for the measurement of cystathionine
-synthase activity in cell extracts." Journal of Chromatography B. -
Cayman Chemical. "Cystathionine-d4 Product Insert." Cayman Chemical.
-
Matuszewski, B. K., et al. (2003).[10] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
Sources
- 1. Cystathionine - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Cystathionine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Standards: Comparing D,L-Cystathionine-d4 and ¹³C-Labeled Cystathionine in Quantitative Mass Spectrometry
For researchers, clinical scientists, and professionals in drug development, the precise quantification of endogenous molecules is paramount. Stable isotope-labeled internal standards are the cornerstone of accurate mass spectrometry-based bioanalysis, compensating for variability in sample preparation and matrix effects.[1] The choice of isotope—most commonly deuterium (²H or D) or carbon-13 (¹³C)—is a critical decision that can significantly impact data quality and experimental outcomes.
This guide provides an in-depth comparison of D,L-Cystathionine-d4 and ¹³C-labeled cystathionine as internal standards for the quantification of cystathionine. We will delve into the underlying principles of isotopic labeling, present experimental considerations, and offer data-driven insights to help you make an informed choice for your analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, derivatization, and ionization.[2] This ensures that any sample-to-sample variation is mirrored in both the analyte and the standard, allowing for accurate and precise quantification. While structurally similar molecules can be used, stable isotope-labeled analogs are considered the gold standard as they are chemically almost identical to the analyte.
This compound vs. ¹³C-Labeled Cystathionine: A Head-to-Head Comparison
Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids.[3] Its accurate quantification is vital for studying various metabolic disorders. Let's examine the key characteristics of its deuterated and ¹³C-labeled internal standards.
| Feature | This compound | ¹³C-Labeled Cystathionine | Scientific Rationale & Field Insights |
| Isotopic Stability | Prone to back-exchange, especially if labels are on heteroatoms or labile positions.[2] | Highly stable; ¹³C-C bonds are not susceptible to exchange. | Deuterium labels can exchange with protons in the solvent or matrix, leading to a loss of the isotopic label and compromising quantification. ¹³C labels are covalently incorporated into the carbon skeleton, ensuring their stability throughout the analytical process.[2] |
| Isotope Effect | Can exhibit chromatographic retention time shifts and altered fragmentation patterns compared to the unlabeled analyte.[1][4] | Minimal to no chromatographic isotope effect; co-elutes perfectly with the unlabeled analyte.[4] | The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to different physicochemical properties, causing the labeled standard to behave differently during chromatography.[5][6] This can lead to differential matrix effects and inaccurate quantification. The smaller relative mass difference between ¹²C and ¹³C results in negligible isotope effects.[4] |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Typically involves more complex synthetic routes and is therefore more expensive. | Deuterium can often be introduced through exchange reactions, whereas ¹³C labeling requires the use of ¹³C-enriched precursors in a multi-step synthesis.[7][8] |
| Purity | May contain residual unlabeled or partially labeled species. | High isotopic purity is generally achievable. | The presence of unlabeled analyte in the internal standard can artificially inflate the measured concentration of the endogenous analyte, especially at low levels. |
| Mass Difference | +4 Da | Variable (e.g., +1 to +7 Da depending on the number of ¹³C atoms) | A sufficient mass difference is needed to prevent isotopic crosstalk between the analyte and the internal standard. |
The Transsulfuration Pathway: The Biological Context of Cystathionine
Understanding the biochemical role of cystathionine is crucial for interpreting quantitative data. It is a pivotal intermediate in the conversion of homocysteine to cysteine, a key component of the major intracellular antioxidant, glutathione.
Caption: The transsulfuration pathway illustrating the central role of cystathionine.
Experimental Workflow: Quantification of Cystathionine in Plasma
This section outlines a typical workflow for the quantification of cystathionine in human plasma using an internal standard. The principles described are applicable to both this compound and a ¹³C-labeled standard, with specific considerations highlighted.
Caption: A generalized workflow for cystathionine quantification.
Detailed Experimental Protocol
This protocol is based on established methods for amino acid analysis and serves as a template that should be optimized and validated for specific laboratory conditions.[9][10]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or ¹³C-Cystathionine in water).
-
Vortex briefly.
-
Add 400 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute and incubate at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A HILIC column is often suitable for retaining polar molecules like amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic phase and gradually increase the aqueous phase to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Cystathionine: Q1: 223.1 m/z -> Q3: 134.1 m/z
-
This compound: Q1: 227.1 m/z -> Q3: 138.1 m/z
-
¹³C-Cystathionine (e.g., ¹³C₅): Q1: 228.1 m/z -> Q3: 139.1 m/z
-
-
Note: These transitions should be empirically optimized.
-
3. Method Validation:
-
The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[11][12] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Typically, the mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[13]
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
-
The Verdict: Why ¹³C-Labeled Standards are the Superior Choice
While this compound is a viable and more economical option for an internal standard, the scientific evidence strongly supports the superiority of ¹³C-labeled cystathionine for achieving the highest level of accuracy and precision in quantitative bioanalysis. The key advantages of ¹³C-labeled standards are:
-
Negligible Isotope Effects: Ensuring co-elution with the native analyte, which is crucial for compensating for matrix effects.[4]
-
Exceptional Isotopic Stability: Eliminating the risk of back-exchange and label loss.[2]
-
Enhanced Reliability: Providing greater confidence in the quantitative data, which is especially important in regulated environments and clinical diagnostics.
For routine analyses where cost is a major constraint and potential isotope effects have been carefully evaluated and deemed acceptable, this compound can be a suitable choice. However, for method development, validation, and studies requiring the highest degree of accuracy, investing in a ¹³C-labeled internal standard is highly recommended.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Turowski, M., Yamakawa, N., Meller, J., Kimata, K., Ikegami, T., Hosoya, K., ... & Thornton, E. R. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 125(45), 13836–13849.
- Kozich, V., Piatkovskova, B., Krijt, J., & Klatovska, V. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 324-329.
- Landvatter, S. W. (2013).
- Li, X. Q., Zhang, Q. H., Yang, Z., Li, H. M., & Huang, D. F. (2017). The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+ 15N3-melamine, and 15N3-melamine. Analytical and bioanalytical chemistry, 409(12), 3233–3243.
- Preiner, M., Krompass, D., & Koellensperger, G. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
- Itoh, N., Numata, M., Aoyagi, Y., & Yarita, T. (2007). Comparison of the behavior of 13C-and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction.
- Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach.
- van der Klis, F. R., Teerlink, T., & Jakobs, C. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts.
- Sarlah, D., & Chen, K. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(44), 8536-8541.
- U.S. Food and Drug Administration. (2018).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- Romeril, S. (2015). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Preiner, M., & Koellensperger, G. (2018). 13C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of pharmaceutical and biomedical analysis, 155, 290-296.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a liquid chromatography/tandem mass spectrometry bioanalytical method. Journal of pharmaceutical and biomedical analysis, 43(2), 701–707.
- Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of the effect of matrix and a study of the stability of mevalonic acid in urine. Rapid communications in mass spectrometry, 17(15), 1723–1734.
- Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, biotechnology, and biochemistry, 81(1), 95-101.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
Wikipedia. (2023). Cystathionine. Retrieved from [Link]
- Lesimple, A. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents.
- European Medicines Agency. (2022).
- Akoka, S., Remaud, G. S., & Silvestre, V. (2012). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography.
- Tesařová, E., & Bosáková, Z. (2003). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents.
Sources
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Linearity and Range of D,L-Cystathionine-d4 Calibration Curves in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules is paramount to understanding biological processes and the effects of new therapeutic agents. Cystathionine, a key intermediate in the transsulfuration pathway, is a critical biomarker in various metabolic studies. Its accurate measurement often relies on the robust technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, for which D,L-Cystathionine-d4 serves as an ideal internal standard. This guide provides an in-depth technical comparison of the linearity and range of calibration curves for the quantification of sulfur-containing amino acids, with a focus on methods analogous to those used for cystathionine, employing this compound.
The Critical Role of this compound in Quantitative Bioanalysis
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision.[1] this compound, with its deuterium-labeled structure, is an ideal internal standard for the quantification of endogenous cystathionine.[2] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar ionization response allow the SIL internal standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible data.
The foundation of any quantitative LC-MS/MS assay is the calibration curve. This curve establishes the relationship between the known concentrations of an analyte and the instrument's response. Two of the most critical parameters that define the performance of a calibration curve are its linearity and range.
-
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by the coefficient of determination (R²), with a value of ≥0.99 being the generally accepted criterion for a good fit.[4]
-
Range of an analytical procedure is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Comparative Analysis of Calibration Curve Performance
While specific, detailed validation reports for this compound are not always publicly available, we can draw valuable insights from published methodologies for structurally similar deuterated amino acids, such as D4-cystine. The principles and expected performance characteristics are highly transferable. Below is a comparison of a well-documented method for D4-cystine quantification with typical performance expectations for such bioanalytical assays.
| Parameter | Method for D4-Cystine Quantification in Mouse Plasma[5] | Typical Performance for Amino Acid Analysis by LC-MS/MS |
| Internal Standard | ¹⁵N₂-Cystine | This compound (for cystathionine analysis) |
| Matrix | Mouse Plasma | Human Plasma, Serum, Urine, Tissue Homogenates |
| LC-MS/MS System | Agilent 1290 Infinity LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer | High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) systems coupled to a triple quadrupole mass spectrometer |
| Calibration Range | 5–5000 ng/mL | Typically spans 2-3 orders of magnitude (e.g., 1-1000 ng/mL or 0.5-500 ng/mL) |
| Linearity (R²) | 0.9986 | ≥ 0.99 |
| LLOQ | 5 ng/mL | Dependent on instrument sensitivity and required clinical or research application range |
| ULOQ | 5000 ng/mL | Defined by the upper end of the linear range |
This comparison highlights that a broad linear range with excellent correlation is achievable for the quantification of sulfur-containing amino acids using a stable isotope dilution LC-MS/MS method. The specific range can be adapted based on the expected physiological or pathological concentrations of the analyte in the matrix of interest.
Causality Behind Experimental Choices: Achieving Optimal Linearity and Range
The successful establishment of a robust calibration curve is not a matter of chance; it is the result of meticulous optimization of several experimental parameters.
Sample Preparation: The Foundation of a Clean Signal
The goal of sample preparation is to remove interfering substances from the biological matrix that can suppress or enhance the ionization of the analyte and its internal standard, thereby compromising the accuracy of the measurements. Protein precipitation is a common and effective first step for plasma and serum samples. This is often followed by liquid-liquid extraction or solid-phase extraction for further cleanup. The choice of extraction solvent and sorbent, respectively, is critical and must be optimized to ensure high recovery of the analyte and internal standard while minimizing matrix components.
Chromatographic Separation: The Key to Specificity
Effective chromatographic separation is crucial to resolve the analyte and its internal standard from other endogenous compounds in the sample. This is particularly important for avoiding isobaric interferences (compounds with the same mass-to-charge ratio). The choice of the analytical column (e.g., C18, HILIC), mobile phase composition (solvents and additives like formic acid or ammonium formate), and gradient elution profile are all optimized to achieve sharp, symmetrical peaks with adequate retention and separation.
Mass Spectrometric Detection: The Heart of Sensitivity and Selectivity
Modern triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity. The selection of precursor and product ion transitions for both the analyte and the internal standard is a critical step. These transitions are optimized to provide the most intense and specific signal, free from background noise. The use of a deuterated internal standard like this compound, which has a mass shift from the endogenous analyte, allows for highly specific detection without cross-talk between the analyte and internal standard channels.
Experimental Protocol: Establishing a Calibration Curve for Cystathionine using this compound
This protocol provides a generalized, step-by-step methodology for generating a calibration curve for the quantification of cystathionine in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of unlabeled cystathionine in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare a series of working standard solutions of unlabeled cystathionine by serial dilution to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards in Matrix:
-
To a set of blank human plasma samples, spike the appropriate amount of each cystathionine working standard solution to create a series of calibration standards with final concentrations covering the desired range.
-
To each calibration standard, add a fixed volume of the this compound working internal standard solution.
3. Sample Extraction (Protein Precipitation):
-
To each plasma calibration standard, add a precipitating agent (e.g., ice-cold methanol or acetonitrile containing the internal standard) in a 3:1 or 4:1 ratio (volume of precipitating agent to volume of plasma).
-
Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject a fixed volume of the supernatant from each calibration standard into the LC-MS/MS system.
-
Perform the analysis using an optimized chromatographic method and mass spectrometric conditions for cystathionine and this compound.
5. Data Analysis and Calibration Curve Construction:
-
For each calibration standard, determine the peak area of the analyte (cystathionine) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each concentration level.
-
Plot the peak area ratio (y-axis) against the corresponding nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) define the calibration curve.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for generating a calibration curve.
Caption: Logical relationship between linearity, range, and analytical accuracy.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the quantification of endogenous cystathionine. Achieving a wide linear range with excellent correlation is fundamental to the success of these assays. As demonstrated by analogous methods for similar compounds and guided by established validation principles, careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection is key to developing a high-quality calibration curve. This guide serves as a foundational resource for scientists and researchers, empowering them to develop and validate their own high-performance bioanalytical methods for cystathionine and other critical biomarkers.
References
-
Li, S., et al. (2021). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 11(3), 332-340. [Link]
-
Magner, A., et al. (2022). Elevated homocysteine is negatively correlated with plasma cystathionine β-synthase activity in givosiran-treated patients. Journal of Inherited Metabolic Disease, 45(5), 876-884. [Link]
-
Funke, S., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 437, 211-217. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Stokvis, E., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 18(19), 2219-2226. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]
-
Tufi, S., et al. (2015). Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 123–131. [Link]
Sources
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D,L-Cystathionine-d4
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Dual-Purpose Protection Strategy
As a Senior Application Scientist, I often observe a critical misunderstanding in the handling of stable isotope standards like D,L-Cystathionine-d4 . While the toxicological profile of this amino acid derivative is relatively benign, the financial and analytical risks are high.
Effective PPE for this compound is not just about complying with OSHA or ECHA standards; it is a contamination control system .[1] this compound is a high-value internal standard used in mass spectrometry (LC-MS/GC-MS).[1] Introduction of exogenous keratin (from skin), moisture, or cross-contaminants can compromise isotopic enrichment calculations and ion suppression data.
The Protocol below prioritizes two goals:
-
User Safety: Protection against potential irritation (H315, H319, H335).[1]
-
Sample Integrity: Preventing enzymatic degradation and isotopic dilution.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the hazard. This compound is generally classified as a low-hazard research chemical, but standard precautions apply.[1]
| Hazard Category | Classification | Description |
| Toxicological | Irritant (Warning) | Potential for skin (H315), eye (H319), and respiratory (H335) irritation.[1] Not classified as acutely toxic, carcinogenic, or mutagenic [1, 2].[2][3] |
| Chemical | Stable Isotope | Chemically identical to non-deuterated cystathionine but expensive.[1] Sensitive to moisture (hygroscopic) and microbial degradation. |
| Physical | Static-Prone Solid | Fine powder prone to static charge during weighing, leading to loss of mass and potential inhalation risk.[1] |
The PPE Matrix: A Self-Validating System
Do not default to generic "lab safety." Use this matrix to ensure specific protection.
| PPE Component | Material Specification | Scientific Rationale (The "Why") | Validation Step |
| Hand Protection | Nitrile (Powder-Free) (Thickness: ≥0.11 mm) | Latex proteins can interfere with LC-MS amino acid analysis.[1] Powder-free prevents particulate contamination of the standard [2].[1] | The "Balloon" Check: Inflate glove slightly to check for pinholes before donning. |
| Eye Protection | Safety Glasses (Side Shields / EN166) | Protects against ocular irritation from fine dust.[1] Goggles are only necessary if generating significant aerosols (rare for this solid). | Fit Check: Ensure no gaps at the temple where dust could enter. |
| Respiratory | Fume Hood (Primary)N95 (Secondary) | Engineering controls (Hood) are superior to PPE.[1] If weighing outside a hood, an N95 prevents inhalation of the static-prone powder.[1] | Sash Height: Verify sash is at the certified working height (usually 18 inches). |
| Body Protection | Cotton Lab Coat (High-neck preferred) | Prevents skin squames (keratin) from falling into the sample.[1] Synthetic coats can generate static electricity, making weighing difficult. | Cuff Check: Ensure coat cuffs cover the wrist; gloves should overlap the cuff. |
Operational Protocol: Handling & Weighing
This workflow integrates safety with analytical precision.[1]
Step 1: Pre-Operational Setup
-
Environment: Use a certified chemical fume hood.[1]
-
Static Control: Place an anti-static gun or ionizing bar near the balance. Amino acid powders are notoriously static-prone; static can cause the powder to "jump" off the spatula, creating an inhalation hazard and loss of expensive material.[1]
-
Decontamination: Wipe the balance area with 70% Ethanol or Isopropanol to remove residual amino acids from previous users.
Step 2: Weighing the Standard
-
Don PPE according to the Matrix above.
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as a contaminant and degradation catalyst).
-
Open: Open the vial inside the hood.
-
Transfer: Use a clean, solvent-washed micro-spatula.[1]
-
Expert Tip: Do not return excess powder to the stock vial. This introduces cross-contamination.[1] Discard excess as solid waste.
-
-
Dissolution: Dissolve immediately in the solvent of choice (often 0.1N HCl or water) to stabilize the compound [4].
Step 3: Post-Handling & Storage
-
Seal: Parafilm the stock vial immediately.
-
Store: Return to -20°C storage. Desiccants are mandatory to maintain isotopic purity [4].[1]
Disposal & Emergency Procedures
Disposal must align with local regulations (e.g., EPA/RCRA in the US). While amino acids are biological, pure chemical standards should be treated as chemical waste.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | Hazardous Solid Waste Bin. Do not throw in regular trash to avoid "unknown white powder" scares.[1] |
| Liquid Waste | Dissolved standards, excess stock solution.[1] | Non-Halogenated Organic Waste. (Unless dissolved in halogenated solvents).[1] Label as "Amino Acid Solution" [5].[1] |
| Spill Cleanup | Small powder spill (<1g).[1] | 1. Dampen a paper towel (prevents dust).2.[1] Wipe spill.3. Clean area with soap/water.4.[1][4] Dispose of towel as chemical waste.[1] |
Visualized Workflow (Logic Map)
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is missed.
Caption: Operational logic flow for safe and contaminant-free handling of deuterated cystathionine standards.
References
-
Cayman Chemical. (2022).[1][5][6] Safety Data Sheet: Cystathionine-d4. Retrieved from [1]
-
Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: L-Cysteine (Amino Acid Analog). Retrieved from [1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
MedChemExpress. (2024).[1] DL-Cystathionine Storage and Solubility Guide. Retrieved from [1]
-
University of Wisconsin-Madison. (2024).[1] Chemical Disposal Procedures: Amino Acids. Retrieved from [1]
Sources
- 1. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
